1,22-Docosanediol
Description
Properties
IUPAC Name |
docosane-1,22-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O2/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h23-24H,1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKFQRBONXURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCO)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324197 | |
| Record name | 1,22-Docosanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22513-81-1 | |
| Record name | 1,22-Docosanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,22-Docosanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,22-Docosanediol: From Synthesis to Application in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,22-Docosanediol, a long-chain α,ω-diol, is emerging as a molecule of significant interest in the fields of material science and advanced drug delivery. Its unique physicochemical properties, stemming from a 22-carbon aliphatic backbone flanked by hydroxyl groups, render it a versatile building block for novel polymers and a functional excipient in sophisticated pharmaceutical formulations. This guide provides a comprehensive technical overview of 1,22-Docosanediol, encompassing its chemical structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, with a particular focus on its role in enhancing drug delivery systems.
Unveiling 1,22-Docosanediol: Structure and Core Properties
1,22-Docosanediol is a saturated long-chain aliphatic diol with the chemical formula C₂₂H₄₆O₂.[1] Its structure consists of a 22-carbon chain with hydroxyl (-OH) groups at both terminal positions. This symmetrical, bifunctional nature is central to its utility in polymerization and surface modification.
The long hydrophobic carbon chain combined with hydrophilic terminal groups imparts an amphiphilic character to the molecule, influencing its solubility and interfacial properties. These characteristics are pivotal for its application in drug delivery systems, where it can interact with both lipophilic drugs and aqueous biological environments.
Below is a visual representation of the chemical structure of 1,22-Docosanediol.
A summary of the key physicochemical properties of 1,22-Docosanediol is presented in the table below.
| Property | Value | Source |
| CAS Number | 22513-81-1 | [1] |
| Molecular Formula | C₂₂H₄₆O₂ | [1] |
| Molecular Weight | 342.6 g/mol | [1] |
| Melting Point | 105.3-105.5 °C | [1] |
| Boiling Point | 457.8 °C at 760 mmHg | [1] |
| Density | 0.885 g/cm³ | [1] |
| Refractive Index | 1.465 | [1] |
Synthesis of 1,22-Docosanediol: A Self-Validating Protocol
The primary route for the synthesis of 1,22-Docosanediol is through the reduction of its corresponding dicarboxylic acid, docosanedioic acid.[2] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation. The following protocol outlines a detailed, self-validating procedure for this synthesis.
Synthesis of the Precursor: Docosanedioic Acid
A common method for preparing long-chain dicarboxylic acids like docosanedioic acid involves a multi-step process, which can be initiated from more readily available shorter-chain precursors. A documented method involves the Wolff-Kishner reduction of disodium 7,16-diketodocosanedioate.[3]
Reduction of Docosanedioic Acid to 1,22-Docosanediol
This protocol details the reduction of the dicarboxylic acid to the diol. The causality behind the experimental choices is highlighted to ensure technical accuracy and reproducibility.
Materials:
-
Docosanedioic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup and Inert Atmosphere: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions. This is critical as LiAlH₄ reacts violently with water.[4]
-
Preparation of LiAlH₄ Slurry: In the reaction flask, a calculated excess of LiAlH₄ (typically 2-3 molar equivalents per carboxylic acid group) is carefully suspended in anhydrous THF. The use of a significant excess ensures the complete reduction of both carboxylic acid functionalities.
-
Addition of Docosanedioic Acid: Docosanedioic acid is dissolved in a minimal amount of anhydrous THF. This solution is then added dropwise to the stirred LiAlH₄ slurry via the dropping funnel at a controlled rate. The addition is performed at 0 °C (ice bath) to manage the initial exothermic reaction.
-
Refluxing the Reaction Mixture: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux. The reflux is maintained for several hours (typically 4-12 hours) to ensure the complete reduction of the dicarboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction (Self-Validating Step): This is a critical and potentially hazardous step that must be performed with extreme caution. The reaction flask is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then again by water (Fieser workup).[4] A white, granular precipitate of aluminum salts will form, indicating the successful decomposition of the reducing agent and facilitating its removal.
-
Workup and Extraction: The reaction mixture is filtered to remove the aluminum salts. The filtrate is then transferred to a separatory funnel. The organic layer is washed sequentially with 10% sulfuric acid, water, and finally brine. The acidic wash ensures the removal of any remaining basic aluminum species.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,22-Docosanediol.
-
Purification and Characterization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). The purity and identity of the final product are confirmed by analytical techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A triplet corresponding to the protons of the two -CH₂OH groups would appear around 3.6 ppm. The protons on the carbon adjacent to the hydroxyl group (-CH₂-CH₂OH) would likely appear as a multiplet around 1.5-1.6 ppm. The vast majority of the methylene protons in the long aliphatic chain would resonate as a broad singlet or a complex multiplet around 1.2-1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a distinct peak for the carbon of the -CH₂OH groups at around 63 ppm. The carbons adjacent to the hydroxyl groups would appear around 33 ppm. The internal methylene carbons of the long chain would have very similar chemical environments and would thus appear as a cluster of peaks around 29-30 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of 1,22-Docosanediol will be dominated by the following characteristic absorptions:
-
A strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.
-
Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, characteristic of the long alkyl chain.
-
A C-O stretching vibration band around 1050-1150 cm⁻¹.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 342.6 may be weak or absent due to the facile fragmentation of long-chain alcohols. Common fragmentation patterns would include the loss of water (M-18), and cleavage of C-C bonds along the alkyl chain, leading to a series of fragment ions separated by 14 mass units (CH₂).
Applications in Drug Development and Material Science
The unique properties of 1,22-Docosanediol make it a valuable component in various applications, particularly in the pharmaceutical and polymer industries.[1]
Enhancing Drug Delivery Systems
Long-chain lipids are known to be effective in solubilizing poorly water-soluble drugs.[5] The amphiphilic nature of 1,22-Docosanediol allows it to act as a stabilizer and a structural component in various drug delivery nanocarriers.
-
Liposomes: 1,22-Docosanediol can be incorporated into the lipid bilayer of liposomes to modify their fluidity and permeability.[6] The long alkyl chain can enhance the stability of the liposomal membrane, potentially leading to a more controlled and sustained release of encapsulated drugs.
-
Nanoemulsions: In nanoemulsion formulations, 1,22-Docosanediol can function as a co-surfactant or a component of the oil phase. Its presence can improve the emulsification process and the stability of the nano-sized droplets, which are crucial for enhancing the bioavailability of lipophilic drugs.[7] The use of long-chain triglycerides and related compounds can also prevent Ostwald ripening, a major instability mechanism in nanoemulsions.[8]
-
Topical and Transdermal Delivery: The long aliphatic chain of 1,22-Docosanediol suggests its potential as a penetration enhancer in topical and transdermal drug delivery systems.[9] It may help to transiently disrupt the highly organized structure of the stratum corneum, facilitating the permeation of active pharmaceutical ingredients through the skin.
Antimicrobial and Antifungal Properties
1,22-Docosanediol has been reported to possess antimicrobial and antifungal properties.[1] This intrinsic activity is particularly beneficial in topical formulations where it can act as both a functional excipient and an active agent, potentially reducing the need for conventional preservatives. The mechanism of action is likely related to the disruption of microbial cell membranes by the long hydrophobic chain.
Polymer Synthesis
As a bifunctional monomer, 1,22-Docosanediol can be used in the synthesis of polyesters and polyurethanes.[1] The incorporation of this long-chain diol into polymer backbones can impart increased flexibility, hydrophobicity, and potentially improved biodegradability to the resulting materials. These polymers may find applications as biomaterials in medical devices or as specialty plastics.
Safety and Toxicology
While specific toxicological data for 1,22-Docosanediol is limited, the safety of long-chain aliphatic diols has been evaluated in the context of their use in cosmetics. Generally, longer-chain diols are considered to have lower skin penetration potential compared to their shorter-chain counterparts.[10] A safety assessment of various alkane diols by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that many are safe for use in cosmetics.[11][12] However, a thorough toxicological evaluation would be necessary for any new pharmaceutical application of 1,22-Docosanediol, particularly for parenteral administration. In vivo studies would be required to assess its pharmacokinetics, biodistribution, and potential long-term toxicity.[1][13]
Conclusion and Future Perspectives
1,22-Docosanediol is a promising long-chain diol with a unique combination of properties that make it highly attractive for advanced applications in drug delivery and material science. Its synthesis from a renewable precursor, docosanedioic acid, adds to its appeal. While the current body of literature provides a solid foundation for its potential, further research is needed to fully elucidate its performance in various drug delivery systems, its precise mechanism of antimicrobial action, and its comprehensive toxicological profile. As the demand for innovative drug delivery solutions and advanced biomaterials continues to grow, 1,22-Docosanediol is poised to become a valuable tool in the arsenal of researchers and formulation scientists.
References
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CIR Safety. Safety Assessment of Alkane Diols as Used in Cosmetics. Available from: [Link].
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A Comprehensive Technical Guide to the Synthesis of Long-Chain α,ω-Diols
Introduction: The Strategic Importance of Long-Chain α,ω-Diols
Long-chain α,ω-diols, linear aliphatic chains (typically C8 or longer) terminated by hydroxyl groups at both ends (the α and ω positions), are fundamental building blocks in the chemical and pharmaceutical industries. Their bifunctional nature makes them invaluable precursors for the synthesis of a wide array of macromolecules, including polyesters, polyurethanes, and polyamides, which are utilized in high-performance plastics, coatings, and adhesives. In the realm of drug development, these diols serve as versatile linkers in complex molecules and as starting materials for the synthesis of specialty excipients and active pharmaceutical ingredients. The precise control over chain length and purity of α,ω-diols is paramount, as these parameters directly influence the physicochemical properties of the resulting materials and the efficacy of pharmaceutical compounds. This guide provides an in-depth exploration of the core synthetic strategies for producing long-chain α,ω-diols, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
Strategic Approaches to the Synthesis of Long-Chain α,ω-Diols
The synthesis of long-chain α,ω-diols can be broadly categorized into four primary strategies, each with its own set of advantages and considerations. This guide will delve into the intricacies of Acyclic Diene Metathesis (ADMET), Biotechnological Synthesis, Reduction of Dicarboxylic Acids, and Hydroboration-Oxidation of Terminal Dienes.
Acyclic Diene Metathesis (ADMET): A Powerful Polymerization and Hydrogenation Approach
Acyclic Diene Metathesis (ADMET) is a robust and versatile method for the synthesis of unsaturated polymers from α,ω-dienes. The subsequent hydrogenation of the resulting polyalkenylene yields the saturated long-chain α,ω-diol. This step-growth condensation polymerization is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts, and is driven forward by the removal of a volatile byproduct, ethylene gas.[1][2]
Causality Behind Experimental Choices: The choice of catalyst is critical. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred due to their higher activity and stability. The reaction is conducted under vacuum to effectively remove ethylene, thereby shifting the equilibrium towards polymer formation.[3] The final hydrogenation step is crucial for producing the saturated diol and can often be achieved using the same ruthenium catalyst under a hydrogen atmosphere.
Experimental Workflow: ADMET Polymerization and Hydrogenation
Caption: Workflow for the synthesis of α,ω-diols via ADMET polymerization followed by hydrogenation.
Detailed Experimental Protocol: Synthesis of 1,18-Octadecanediol via ADMET of 1,9-Decadiene
This protocol is adapted from established ADMET polymerization procedures.[1][2][4]
-
Monomer Purification: 1,9-Decadiene is purified by distillation under reduced pressure to remove any impurities that could poison the catalyst.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the purified 1,9-decadiene (1.0 mmol). The flask is sealed with a rubber septum, and the monomer is degassed by three freeze-pump-thaw cycles.
-
Catalyst Introduction: In a nitrogen-filled glovebox, a solution of Hoveyda-Grubbs 2nd generation catalyst (0.01 mmol, 1 mol%) in anhydrous toluene (1 mL) is prepared. This solution is then injected into the Schlenk flask containing the monomer.
-
Polymerization: The reaction mixture is stirred at 60°C under a dynamic vacuum (~50 mTorr) for 12 hours. The continuous removal of ethylene drives the polymerization.
-
Hydrogenation: After polymerization, the vacuum is replaced with hydrogen gas (50 bar), and the reaction is stirred at 70°C for an additional 12 hours to hydrogenate the poly(octenylene).
-
Workup and Purification: The reaction is cooled to room temperature, and the pressure is released. The polymer is precipitated by adding the reaction mixture to cold methanol. The resulting solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield 1,18-octadecanediol.
Biotechnological Synthesis: A Green and Selective Approach
Biotechnological routes offer a sustainable alternative to traditional chemical synthesis, often operating under milder conditions and with high selectivity. The microbial synthesis of long-chain α,ω-diols typically involves a two-step enzymatic cascade within a genetically engineered host, such as Escherichia coli.[5]
Causality Behind Experimental Choices: This pathway leverages the high selectivity of enzymes. A cytochrome P450 monooxygenase, specifically from the CYP153A family, catalyzes the regioselective ω-hydroxylation of a long-chain fatty acid to form an ω-hydroxy fatty acid.[6][7][8] Subsequently, a carboxylic acid reductase (CAR) reduces the carboxylic acid moiety of the intermediate to a primary alcohol, yielding the α,ω-diol.[5] The use of a whole-cell biocatalyst simplifies the process by containing the necessary enzymes and cofactors.
Experimental Workflow: Microbial Synthesis of α,ω-Diols
Caption: Two-step enzymatic cascade for the microbial synthesis of α,ω-diols from fatty acids.
Detailed Experimental Protocol: Synthesis of 1,12-Dodecanediol from Dodecanoic Acid
This protocol is based on the work of Park et al.[9]
-
Strain and Culture Conditions: E. coli BL21(DE3) is co-transformed with plasmids expressing a CYP153A monooxygenase and a carboxylic acid reductase. The recombinant strain is cultured in LB medium containing appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Protein Expression: Protein expression is induced by the addition of 0.5 mM IPTG, and the culture is incubated for a further 12 hours at 20°C.
-
Whole-Cell Biotransformation: The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing 1% (w/v) glucose as a co-substrate for cofactor regeneration.
-
Substrate Addition: Dodecanoic acid is added to the cell suspension to a final concentration of 10 g/L.
-
Reaction: The biotransformation is carried out at 30°C with shaking (200 rpm) for 24-48 hours.
-
Extraction and Purification: The reaction mixture is acidified to pH 2 with HCl and extracted with an equal volume of ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 1,12-dodecanediol.
Reduction of Dicarboxylic Acids: A Direct and Efficient Route
The direct reduction of readily available long-chain dicarboxylic acids presents a straightforward and high-yielding pathway to α,ω-diols. This method typically employs heterogeneous catalysts under high-pressure hydrogen.
Causality Behind Experimental Choices: Bimetallic catalysts, particularly Rhenium-Palladium (Re-Pd) supported on silica, have shown excellent activity and selectivity for this transformation.[10] The reaction is performed in a solvent such as 1,4-dioxane at elevated temperature and pressure to facilitate both the dissolution of the dicarboxylic acid and the catalytic hydrogenation. The synergy between Re and Pd is believed to be crucial for the high efficiency of the reduction.
Experimental Workflow: Catalytic Hydrogenation of Dicarboxylic Acids
Caption: Direct catalytic hydrogenation of dicarboxylic acids to α,ω-diols.
Detailed Experimental Protocol: Synthesis of 1,12-Dodecanediol from Dodecanedioic Acid
This protocol is based on the findings of Toba et al.[10]
-
Catalyst Preparation: A Re-Pd/SiO2 catalyst (Re/Pd molar ratio = 8) is prepared by co-impregnation of a silica support with aqueous solutions of ammonium perrhenate and palladium nitrate, followed by drying and calcination.
-
Reaction Setup: A high-pressure autoclave reactor is charged with dodecanedioic acid (1.0 mmol), the Re-Pd/SiO2 catalyst (50 mg), and 1,4-dioxane (10 mL).
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 8 MPa. The reaction mixture is heated to 140°C and stirred for 6 hours.
-
Workup and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 1,12-dodecanediol.
Hydroboration-Oxidation of Terminal Dienes: A Classic and Regioselective Method
The hydroboration-oxidation of α,ω-dienes is a classic two-step method for the synthesis of α,ω-diols. This reaction is highly regioselective, proceeding with anti-Markovnikov addition of water across the double bonds.[11][12]
Causality Behind Experimental Choices: The first step, hydroboration, involves the addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH3·THF) across the terminal double bonds. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon.[12] The subsequent oxidation step, typically with hydrogen peroxide in the presence of a base, replaces the boron-carbon bonds with hydroxyl groups with retention of stereochemistry.[11] This method is valued for its high yields and predictable regioselectivity.
Experimental Workflow: Hydroboration-Oxidation of α,ω-Dienes
Caption: Two-step hydroboration-oxidation of a terminal diene to an α,ω-diol.
Detailed Experimental Protocol: Synthesis of 1,12-Dodecanediol from 1,11-Dodecadiene
This protocol is an adaptation of standard hydroboration-oxidation procedures.[13]
-
Reaction Setup: A dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 1,11-dodecadiene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). The flask is cooled in an ice bath.
-
Hydroboration: A 1.0 M solution of borane-THF complex (2.2 mmol) is added dropwise to the stirred solution of the diene over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The reaction is cooled again in an ice bath, and water (1 mL) is added slowly to quench any excess borane. This is followed by the dropwise addition of 3 M aqueous sodium hydroxide (2.5 mL) and then 30% hydrogen peroxide (2.5 mL), keeping the temperature below 30°C.
-
Workup and Purification: The reaction mixture is stirred at room temperature for 1 hour and then heated to 50°C for 1 hour. After cooling, the layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to give 1,12-dodecanediol.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route for a specific long-chain α,ω-diol depends on several factors, including the desired chain length, purity requirements, cost considerations, and environmental impact. The following table provides a comparative overview of the discussed methodologies.
| Methodology | Starting Material | Key Reagents/Catalysts | Typical Yields | Advantages | Limitations |
| Acyclic Diene Metathesis (ADMET) | α,ω-Dienes | Grubbs/Hoveyda-Grubbs catalysts, H₂ | 80-95% | High functional group tolerance, good control over polymer structure. | Requires vacuum, catalyst can be expensive. |
| Biotechnological Synthesis | Fatty Acids | Engineered microorganisms (e.g., E. coli) | 1-5 g/L | "Green" and sustainable, high selectivity, mild reaction conditions. | Lower product titers, requires metabolic engineering, potential for product toxicity to cells.[5] |
| Reduction of Dicarboxylic Acids | Dicarboxylic Acids | Re-Pd/SiO₂, H₂ | 71-89%[10] | High yields, direct route from readily available starting materials. | Requires high-pressure equipment, catalyst can be expensive. |
| Hydroboration-Oxidation | α,ω-Dienes | Borane (BH₃·THF), H₂O₂, NaOH | >90% | High regioselectivity (anti-Markovnikov), high yields, mild conditions. | Borane reagents are pyrophoric and require careful handling. |
Conclusion
The synthesis of long-chain α,ω-diols is a critical enabling technology in the chemical and pharmaceutical sciences. The methodologies outlined in this guide—Acyclic Diene Metathesis, biotechnological synthesis, reduction of dicarboxylic acids, and hydroboration-oxidation—each offer distinct advantages and are suited to different applications. A thorough understanding of the underlying chemical principles and experimental nuances of each method, as presented in this guide, empowers researchers and developers to make informed decisions and select the optimal synthetic strategy to meet their specific needs. The continued development of more efficient catalysts and robust microbial strains promises to further enhance the accessibility and sustainability of these vital chemical building blocks.
References
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Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. (2021). Catalysts. [Link]
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Acyclic diene metathesis. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
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Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. (2014). Microbial Cell Factories. [Link]
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Stereocontrolled acyclic diene metathesis polymerization. (2020). Nature Chemistry. [Link]
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Hydroboration Oxidation of Alkenes. (2013). Master Organic Chemistry. [Link]
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Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. (2016). Catalysis Science & Technology. [Link]
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Hydroboration-Oxidation of Alkenes. (2023). Chemistry LibreTexts. [Link]
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Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. (2019). Molecules. [Link]
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Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]
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Bacterial CYP153A monooxygenases for the synthesis of omega-hydroxylated fatty acids. (2012). Chemical Communications. [Link]
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Bacterial CYP153A monooxygenases for the synthesis of omega-hydroxylated fatty acids. (2012). ResearchGate. [Link]
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Production of 1-dodecanol, 1-tetradecanol, and 1,12-dodecanediol by whole-cell biotransformation in Escherichia coli. (2018). Applied and Environmental Microbiology. [Link]
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Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. (2019). ResearchGate. [Link]
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Video: Olefin Metathesis Polymerization: Acyclic Diene Metathesis (ADMET). (2023). JoVE. [Link]
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Spectroscopic Characterization of 1,22-Docosanediol: An In-Depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,22-docosanediol, a long-chain aliphatic diol. As a molecule with a simple, repeating structure, its spectroscopic analysis offers a fundamental case study for researchers, scientists, and drug development professionals working with similar long-chain compounds. This document will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation and confirmation of the structure of 1,22-docosanediol.
Introduction to 1,22-Docosanediol and the Imperative of Spectroscopic Analysis
1,22-Docosanediol [(
This guide will present and interpret the spectroscopic data for 1,22-docosanediol. While direct experimental spectra for this specific compound are not universally available in all techniques, we will leverage data from homologous long-chain diols, such as 1,12-dodecanediol, as highly representative models. The underlying principles governing the spectroscopic behavior of the terminal hydroxyl groups and the extensive methylene chain are directly translatable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For a molecule like 1,22-docosanediol, both ¹H and ¹³C NMR are essential for a complete picture.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of a long-chain diol is characterized by a few distinct signals corresponding to the different types of protons in the molecule. The interpretation hinges on chemical shift, integration, and signal multiplicity.[2]
Data Presentation: ¹H NMR of a Long-Chain Diol (Model: 1,12-Dodecanediol in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 4H | -CH ₂-OH |
| ~1.56 | Quintet | 4H | -CH₂-CH ₂-OH |
| ~1.25 | Broad Singlet | 36H (for C₂₂) | -(CH ₂)₁₈- |
| Variable | Singlet | 2H | -OH |
Data is representative for a long-chain α,ω-diol and is based on typical values.
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The downfield signal at approximately 3.64 ppm is characteristic of the methylene protons directly attached to the electronegative oxygen atoms of the hydroxyl groups.[3] The signal is a triplet due to spin-spin coupling with the adjacent methylene protons. The protons on the second carbon from the end (-CH₂-CH ₂-OH) appear as a quintet around 1.56 ppm, as they are coupled to the two protons on the terminal carbon and the two protons on the third carbon.
The most prominent feature of the spectrum is the large, broad singlet around 1.25 ppm, which corresponds to the bulk of the methylene protons in the long alkyl chain.[4] In a molecule as long as 1,22-docosanediol, the chemical environments of the interior methylene groups are very similar, leading to overlapping signals that coalesce into a single, broad peak. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding. Its presence can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.[5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1,22-docosanediol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.[6]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition: A standard one-dimensional ¹H NMR experiment is performed. Key parameters to consider are the number of scans, which affects the signal-to-noise ratio, and the relaxation delay.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phasing and baseline correction are then applied.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.[7]
Data Presentation: ¹³C NMR of a Long-Chain Diol (Model: 1,12-Dodecanediol in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~63.1 | C H₂-OH |
| ~32.8 | -C H₂-CH₂-OH |
| ~29.6 | Interior -(C H₂)ₙ- |
| ~25.8 | -CH₂-C H₂-CH₂-OH |
Data is representative for a long-chain α,ω-diol and is based on typical values.
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
Similar to the ¹H NMR, the carbon attached to the hydroxyl group is the most deshielded, appearing at approximately 63.1 ppm.[8] The signals for the other carbons in the chain appear at higher field (lower ppm values). The carbons closer to the hydroxyl group have distinct chemical shifts, while the interior methylene carbons are in very similar environments and their signals often overlap, producing a large peak around 29.6 ppm.[4] High-resolution instruments may resolve the signals for the different interior carbons.[9]
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the longer acquisition times required due to the lower natural abundance of ¹³C. A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). For quantitative analysis, an inverse-gated decoupling sequence with a longer relaxation delay is necessary.[10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[11] For 1,22-docosanediol, the key functional groups are the hydroxyl (-OH) groups and the aliphatic C-H bonds.
Data Presentation: Key IR Absorptions for a Long-Chain Diol
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3400-3200 | O-H stretch | Strong, Broad | Alcohol (-OH) |
| 2920-2850 | C-H stretch | Strong | Alkane (-CH₂) |
| ~1470 | C-H bend | Medium | Alkane (-CH₂) |
| ~1060 | C-O stretch | Strong | Primary Alcohol |
Data is representative for a long-chain α,ω-diol.
Expertise & Experience: Interpreting the IR Spectrum
The most characteristic feature in the IR spectrum of an alcohol is the broad, strong absorption band in the region of 3400-3200 cm⁻¹, which is due to the O-H stretching vibration.[5] The broadness of this peak is a result of intermolecular hydrogen bonding. The strong absorptions in the 2920-2850 cm⁻¹ region are due to the C-H stretching vibrations of the long methylene chain. The C-H bending (scissoring) vibration is observed around 1470 cm⁻¹. A strong band around 1060 cm⁻¹ is indicative of the C-O stretching vibration of a primary alcohol.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for analyzing solid samples like 1,22-docosanediol.[12]
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For 1,22-docosanediol, it is used to determine the molecular weight and to gain structural information from the fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile and semi-volatile compounds.
Data Presentation: Expected GC-MS Fragmentation for a Long-Chain Diol
| m/z Value | Interpretation |
| M⁺ (often weak or absent) | Molecular Ion |
| M-18 | Loss of H₂O |
| M-31 | Loss of •CH₂OH |
| M-H₂O - CₙH₂ₙ₊₁ | Dehydration followed by alkyl chain fragmentation |
| Series of peaks differing by 14 amu | Fragmentation of the alkyl chain (-CH₂- units) |
M represents the molecular weight of the compound.
Expertise & Experience: Interpreting the Mass Spectrum
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for long-chain alcohols is often weak or absent due to facile fragmentation.[14] Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom).[15] For a primary alcohol, alpha-cleavage results in the loss of a •CH₂OH radical, leading to a peak at M-31. The mass spectrum will also be characterized by a series of peaks separated by 14 mass units (CH₂), corresponding to the fragmentation of the long alkyl chain. For long-chain diols, fragmentation can occur at both ends of the molecule. Derivatization, for example, by silylation, is often employed in GC-MS analysis of long-chain alcohols to increase their volatility and produce a more prominent molecular ion.[16]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (with Derivatization): Dissolve a small amount of 1,22-docosanediol in a suitable solvent. Add a silylating agent (e.g., BSTFA) and heat to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.[16]
-
GC Separation: Inject the derivatized sample into the gas chromatograph. The compound will travel through a capillary column at a rate dependent on its volatility and interaction with the stationary phase.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
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An In-depth Technical Guide to the Crystal Structure of 1,22-Docosanediol
This guide provides a comprehensive technical overview of the crystal structure of 1,22-Docosanediol, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, crystallization, and detailed structural analysis of this long-chain α,ω-diol, offering insights into the experimental rationale and the implications of its solid-state architecture.
Introduction: The Significance of Long-Chain α,ω-Diols
Long-chain α,ω-diols, such as 1,22-docosanediol, are linear hydrocarbons terminated by hydroxyl groups at both ends. These bifunctional molecules are of significant interest due to their ability to self-assemble into well-ordered structures, primarily through intermolecular hydrogen bonding. This self-assembly governs their physical properties and makes them valuable building blocks in various fields.
The solid-state structure of these diols is particularly crucial as it dictates their material properties, such as melting point, solubility, and mechanical strength. In the pharmaceutical industry, long-chain lipids are explored as excipients in drug delivery systems, for instance, in the formation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled release and targeted delivery.[1][2] The precise arrangement of molecules in the crystal lattice can influence drug loading capacity and release kinetics. Furthermore, these diols serve as monomers for the synthesis of polyesters and polyurethanes, where the crystalline nature of the diol can impact the properties of the resulting polymer.[3][4]
A fascinating aspect of long-chain aliphatic compounds is their tendency to exhibit polymorphism—the ability to crystallize in multiple distinct forms.[5][6] Each polymorph possesses a unique crystal packing and, consequently, different physicochemical properties. Therefore, a thorough understanding of the crystal structure of a specific diol like 1,22-docosanediol is not merely an academic exercise but a fundamental requirement for its rational application.
Synthesis and Crystallization of 1,22-Docosanediol
The reliable synthesis and subsequent crystallization of high-purity 1,22-docosanediol are prerequisites for obtaining single crystals suitable for X-ray diffraction analysis.
Synthesis via Reduction of Docosanedioic Acid
A common and effective route to 1,22-docosanediol is the reduction of its corresponding dicarboxylic acid, docosanedioic acid.[7] Docosanedioic acid itself can be synthesized through various methods, including the Wolff–Kishner reduction of disodium 7,16-diketodocosanedioate.[7][8]
Representative Protocol for the Reduction of Docosanedioic Acid:
-
Esterification: Docosanedioic acid is first converted to its dimethyl ester to facilitate the reduction. This is typically achieved by refluxing the diacid in methanol with a catalytic amount of sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting dimethyl docosanedioate is then isolated and purified.
-
Reduction: The purified dimethyl docosanedioate is subsequently reduced to 1,22-docosanediol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether like tetrahydrofuran (THF) is commonly employed. The ester is added dropwise to a suspension of LiAlH₄ in THF at 0 °C. After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed to ensure complete reduction.
-
Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude 1,22-docosanediol. The product is then purified by recrystallization from a suitable solvent system.
Single Crystal Growth
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.[9] For long-chain diols, slow evaporation from a suitable solvent system is often effective.
Protocol for Crystallization of 1,22-Docosanediol:
-
Solvent Selection: A binary solvent system, such as a mixture of ethanol and n-heptane (1:1 v/v), can be an effective choice. The diol should be soluble in the hot solvent mixture and sparingly soluble at room temperature.
-
Dissolution: The purified 1,22-docosanediol is dissolved in a minimum amount of the hot solvent mixture to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This slow process encourages the formation of well-ordered, single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor. The quality of the crystals (e.g., transparency, lack of cracks) should be inspected under a microscope.[9]
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10]
Experimental Workflow for SC-XRD
The following outlines a generalized workflow for the determination of the crystal structure of 1,22-docosanediol.
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- 10. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
Methodological & Application
Application Notes & Protocols: Leveraging 1,22-Docosanediol in Advanced Polymer Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1,22-docosanediol as a specialty monomer for the synthesis of high-performance polymers. We delve into the unique physicochemical properties conferred by its long C22 aliphatic backbone and present detailed, field-proven protocols for its incorporation into polyesters and polyurethanes. The causality behind experimental choices, self-validating protocol design, and advanced characterization techniques are discussed to ensure scientific integrity and reproducibility. This document serves as both a foundational introduction and a practical laboratory guide for harnessing 1,22-docosanediol to create novel materials with tailored properties for advanced applications, including biomedical devices and sustainable plastics.
Introduction: The Strategic Advantage of 1,22-Docosanediol
1,22-Docosanediol, a linear α,ω-diol with a 22-carbon chain, is an emerging monomer that offers a unique combination of properties for polymer innovation. Unlike its shorter-chain counterparts, the extensive methylene sequence (-(CH₂)₂₂-) introduces significant hydrophobicity, flexibility, and a high propensity for crystallization into the polymer backbone. These characteristics are highly desirable for creating materials that mimic the performance of polyethylene while incorporating the functional versatility of classes like polyesters and polyurethanes.[1][2]
The bifunctional nature of 1,22-docosanediol allows it to readily participate in step-growth polymerization, a process where monomers react to form dimers, trimers, and eventually long-chain polymers.[3] Its integration can lead to polymers with:
-
Enhanced Thermal Stability: The long, ordered aliphatic chains can lead to higher melting temperatures and improved thermal degradation resistance.
-
PE-like Mechanical Properties: Polymers can exhibit high tensile strength and ductility, making them suitable for films and fibers.[1]
-
Potential for Biodegradability: The presence of hydrolyzable ester or urethane linkages makes these materials candidates for creating biodegradable plastics, a significant advantage over traditional polyolefins.[2][4][5]
-
Tunable Hydrophobicity: The C22 chain imparts significant water resistance, which is crucial for applications in coatings, adhesives, and controlled drug delivery of hydrophobic agents.[2][6]
Many long-chain diols and their diacid precursors can be sourced from renewable feedstocks like plant oils, positioning 1,22-docosanediol as a key component in the development of sustainable and bio-based polymers.[7][8][9]
Application I: High-Crystallinity Polyesters via Melt Polycondensation
The reaction of 1,22-docosanediol with a dicarboxylic acid is a classic polycondensation route to produce highly crystalline, semi-rigid polyesters. The properties of the final material can be precisely controlled by the choice of the diacid co-monomer.
Scientific Principles & Experimental Rationale
Polyesterification is an equilibrium-controlled step-growth reaction.[10] To achieve the high molecular weights necessary for good material properties, the equilibrium must be continuously shifted toward the products. This is achieved by the efficient removal of the condensation byproduct, typically water.
-
Causality of High Temperature: The reaction is conducted at temperatures exceeding 200°C. This serves three purposes: 1) It provides the necessary activation energy for the esterification reaction, 2) It keeps the long-chain monomers and the resulting polymer in a molten state to ensure mobility and reactivity, and 3) It facilitates the evaporation of water.
-
The Critical Role of Vacuum: In the final stages, a high vacuum (<1 mbar) is applied. According to Le Chatelier's principle, removing the water byproduct drives the reaction to completion, thereby maximizing the polymer chain length. High monomer conversion (>99%) is essential in step-growth polymerization to obtain high molecular weight polymers.[3][11][12]
-
Catalyst Selection: While the reaction can be self-catalyzed by the acid monomer, this is slow and requires very high temperatures. Metal-based catalysts like tetrabutyl titanate (TBT) are highly effective at accelerating both the esterification and transesterification reactions that lead to chain growth.[1] The catalyst coordinates to the carbonyl oxygen of the acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the diol.
Visualized Reaction Scheme & Workflow
Protocol: Synthesis of Poly(docosanyl sebacate)
This protocol details the synthesis of a polyester from 1,22-docosanediol and sebacic acid (a C10 diacid).
Materials & Equipment:
-
1,22-Docosanediol (HO(CH₂)₂₂OH, M.W. 342.6 g/mol )
-
Sebacic Acid (HOOC(CH₂)₈COOH, M.W. 202.25 g/mol )
-
Tetrabutyl titanate (TBT) catalyst
-
Glass reactor (250 mL) with mechanical stirrer, nitrogen inlet/outlet, and vacuum port
-
Heating mantle with temperature controller
-
Vacuum pump capable of reaching <1 mbar
Procedure:
-
Reactor Charging: Charge the reactor with 1,22-docosanediol (e.g., 34.26 g, 0.1 mol) and sebacic acid (20.23 g, 0.1 mol). A precise 1:1 molar ratio is crucial for achieving high molecular weight.
-
Inerting: Assemble the reactor. Purge the system with dry nitrogen for 15 minutes to remove oxygen, which can cause side reactions and discoloration at high temperatures.
-
Esterification: Begin stirring and heating the mixture under a gentle nitrogen flow. Increase the temperature to 180°C and hold for 1 hour, then increase to 200°C and hold for 2 hours. During this phase, the bulk of the water of condensation is formed and removed.[1]
-
Catalyst Addition: Cool the reaction slightly to ~180°C. Add the TBT catalyst (e.g., 50-100 ppm relative to the total monomer weight) via syringe.
-
Polycondensation: Gradually increase the temperature to 230°C. Once the temperature stabilizes, slowly apply vacuum over 30-60 minutes to avoid excessive foaming. Maintain the reaction at 230°C and high vacuum (<1 mbar) for 3-4 hours. The viscosity of the melt will increase significantly, which can be observed by the increased torque on the mechanical stirrer.[1]
-
Product Recovery: Discontinue heating and vacuum. Introduce nitrogen back into the reactor to break the vacuum. While still hot and molten, extrude the polymer from the reactor into a liquid nitrogen bath or onto a cooled plate.
-
Purification (Optional): The resulting polymer can be dissolved in a suitable solvent (e.g., hot chloroform or 1,2-dichlorobenzene) and precipitated into a non-solvent like methanol to remove unreacted monomers and catalyst residues.
Expected Properties & Data
The properties of long-chain aliphatic polyesters are highly dependent on the methylene-to-ester group ratio.
| Property | Expected Value Range | Rationale & Influencing Factors |
| Number-Avg. Mol. Wt. (Mn) | 15,000 - 40,000 g/mol | Highly dependent on stoichiometry and efficiency of water removal. |
| Polydispersity Index (PDI) | ~2.0 | Typical for step-growth polymerizations. |
| Melting Temperature (Tm) | 80 - 110 °C | Dominated by the crystallization of the long methylene segments. Increases with diacid chain length.[1] |
| Glass Transition Temp. (Tg) | -30 to -60 °C | The flexible aliphatic chains result in a very low Tg. |
| Crystallinity (DSC) | 50 - 75 % | Long, regular chains promote efficient packing into lamellar crystals.[7] |
| Tensile Strength | 30 - 55 MPa | Comparable to some grades of polyethylene, increases with molecular weight and crystallinity.[1] |
Application II: Segmented Polyurethanes with Tailored Flexibility
In polyurethane (PU) chemistry, 1,22-docosanediol serves as a polyol to form the "soft segment" of the polymer. This imparts significant flexibility, elasticity, and hydrophobicity to the final material.
Scientific Principles & Experimental Rationale
Polyurethane synthesis is a polyaddition reaction between a diol and a diisocyanate, forming the characteristic urethane linkage (-NH-CO-O-).[13] The reaction is highly efficient and proceeds without the formation of a byproduct.
-
Soft vs. Hard Segments: The properties of segmented polyurethanes arise from microphase separation. The long, flexible, and low-Tg polyester or polyether chains (the soft segments) are incompatible with the rigid, polar, and high-Tg urethane-rich domains (the hard segments). 1,22-docosanediol forms an ultra-long, non-polar soft segment.
-
Two-Step Prepolymer Method: This is the preferred method for controlled synthesis.[14] In the first step, the diol (1,22-docosanediol) is reacted with a molar excess of diisocyanate. This creates an "isocyanate-terminated prepolymer." This step ensures that all hydroxyl groups are consumed and defines the length of the soft segments. In the second step, a short-chain diol, known as a chain extender (e.g., 1,4-butanediol), is added. It reacts with the remaining isocyanate groups to build the hard segments. This method provides excellent control over segment length and distribution.
-
NCO:OH Ratio: The overall molar ratio of isocyanate groups to hydroxyl groups is a critical parameter. A ratio slightly above 1.0 (e.g., 1.02-1.05) is often used to ensure complete reaction of all hydroxyl groups and to compensate for any side reactions with trace amounts of water.
-
Catalysis: Organotin catalysts like dibutyltin dilaurate (DBTDL) are extremely effective in catalyzing the urethane formation reaction, allowing it to proceed rapidly at moderate temperatures (60-80°C).
Visualized Reaction Scheme & Workflow
Protocol: Synthesis of a Poly(docosanyl urethane) Elastomer
This protocol describes the synthesis of a segmented polyurethane using 1,22-docosanediol, 4,4'-Methylene diphenyl diisocyanate (MDI), and 1,4-butanediol (BDO) as a chain extender.
Materials & Equipment:
-
1,22-Docosanediol (M.W. 342.6 g/mol ), dried under vacuum at 80°C for 4h.
-
4,4'-MDI (M.W. 250.25 g/mol )
-
1,4-Butanediol (BDO, M.W. 90.12 g/mol ), distilled and stored over molecular sieves.
-
Dibutyltin dilaurate (DBTDL) catalyst.
-
Three-neck flask with mechanical stirrer, nitrogen inlet, and thermometer.
-
Heating mantle, casting mold.
-
Safety Note: MDI is a respiratory sensitizer. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Procedure:
-
Prepolymer Synthesis:
-
Charge the dried 1,22-docosanediol (e.g., 34.26 g, 0.1 mol) into the reactor and heat to 70°C under nitrogen.
-
Add molten MDI (e.g., 50.05 g, 0.2 mol) to the reactor. This corresponds to a 2:1 NCO:OH ratio for the prepolymer step.
-
Add 1-2 drops of DBTDL catalyst and stir the mixture at 80°C for 2-3 hours. The reaction progress can be monitored by titrating for the %NCO content (target %NCO will depend on the exact stoichiometry).
-
-
Chain Extension:
-
Cool the resulting viscous prepolymer to ~60°C.
-
In a separate vessel, prepare the chain extender. The required amount of BDO is calculated to react with the excess isocyanate. For this example, it would be approximately 0.1 mol (minus a small amount to achieve the target overall NCO:OH ratio of ~1.02), which is ~8.9 g.
-
Add the BDO to the prepolymer with vigorous stirring. The viscosity will increase dramatically within minutes.
-
-
Casting and Curing:
-
Quickly pour the reacting mixture into a preheated (100°C) and release-coated mold.
-
Place the mold in an oven at 100°C for 24 hours to complete the curing process and allow for microphase separation to develop.
-
-
Post-Curing: After demolding, allow the polymer to age at ambient conditions for at least one week before characterization to ensure properties have stabilized.
Advanced Characterization
A multi-technique approach is essential to fully understand the structure-property relationships of these novel polymers.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the successful formation of ester or urethane linkages and verifies the incorporation of the 1,22-docosanediol monomer into the polymer backbone.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Achieving a high Mn is a key indicator of a successful polymerization.
-
Differential Scanning Calorimetry (DSC): Identifies the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) and enthalpy of fusion (ΔHm) of the crystalline domains. For polyurethanes, it can reveal the degree of phase separation.[7]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer, providing the onset temperature of decomposition (Td), which is a critical parameter for processing and high-temperature applications.[15]
-
X-Ray Diffraction (XRD): Provides detailed information on the crystalline structure, including the type of crystal lattice and the degree of crystallinity.
-
Mechanical Testing (Tensile Analysis): Quantifies key mechanical properties such as Young's modulus, tensile strength, and elongation at break, which define the material's suitability for applications ranging from rigid plastics to soft elastomers.[1]
Future Outlook & Potential Applications
The incorporation of 1,22-docosanediol into polymers opens avenues for creating materials with unique and valuable property profiles.
-
Biomedical and Pharmaceutical Fields: The potential biodegradability and high hydrophobicity make these polymers excellent candidates for long-acting drug delivery systems, where a slow degradation rate and protection of the payload from aqueous environments are required.[2][6][16] They could also be used in scaffolds for tissue engineering or as coatings for medical implants.[2]
-
High-Performance Thermoplastics: 1,22-docosanediol-based polyesters can serve as sustainable alternatives to petroleum-based polymers in applications requiring high strength and good thermal properties, such as specialty packaging films, synthetic fibers, and engineering plastics.[1]
-
Advanced Elastomers and Adhesives: The unique soft segment provided by 1,22-docosanediol in polyurethanes can be used to develop specialty elastomers with excellent water resistance, low-temperature flexibility, and specific mechanical damping properties.
Further research will undoubtedly focus on sourcing 1,22-docosanediol from renewable biological precursors, further enhancing the sustainability profile of these advanced materials.[5][9][17]
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Wang, J., et al. (2022). Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Kim, S., et al. (2021). Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. Molecules. Available at: [Link]
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Gu, Y. (2024). Step-Growth Polymerization. The Gu Lab, Rutgers University. Available at: [Link]
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Application Note: A Researcher's Guide to the Identification and Quantification of Long-Chain Diols
Abstract
Long-chain diols (LCDs) are increasingly vital lipid biomarkers, particularly in paleoclimatology for reconstructing past sea surface temperatures via the Long-chain Diol Index (LDI).[1][2][3] Their unique chemical structure—a long alkyl chain (typically C₂₈-C₃₂) with two hydroxyl groups—presents distinct analytical challenges, including low volatility and the presence of various positional isomers.[1] This guide provides a comprehensive overview of the state-of-the-art analytical workflows for the robust identification and precise quantification of LCDs from complex environmental matrices, such as marine sediments. We offer detailed, field-tested protocols for sample preparation, derivatization, and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), explaining the scientific rationale behind each critical step.
Introduction: The Significance of Long-Chain Diols
Long-chain diols are a class of lipids produced primarily by certain species of microalgae, such as eustigmatophytes.[2][4] They are ubiquitous in marine and lacustrine sediments, making them valuable tracers of environmental conditions.[1][2] Their primary application is in paleoceanography, where the relative abundance of specific C₂₈ and C₃₀ diols is used to calculate the LDI, a proxy that correlates strongly with sea surface temperature (SST).[2][3][5] Unlike other proxies, the LDI appears to reflect temperatures of the warmest seasons, providing unique insights into past climate dynamics.[2][4] Accurate analysis of these compounds is therefore paramount for high-fidelity climate reconstructions.
The Analytical Challenge: The analysis of LCDs is non-trivial. Their long carbon chains and polar hydroxyl groups result in high boiling points and poor volatility, making direct injection into a gas chromatograph impossible. Furthermore, they are often present at trace levels within a highly complex lipid matrix, demanding highly sensitive and selective analytical techniques.
The Modern Analytical Workflow: A Strategic Overview
A successful analysis hinges on a meticulously executed workflow that isolates the target analytes from the sample matrix and prepares them for instrumental detection. The choice between the traditional, robust GC-MS method and the newer, highly sensitive UHPLC-HRMS method will depend on sample availability, required throughput, and the need for simultaneous analysis of other biomarker classes.
Figure 1: General analytical workflow for long-chain diol analysis.
Sample Preparation: Isolating the Target Lipids
The goal of sample preparation is to efficiently extract lipids from the raw sample and separate the polar fraction containing the diols from other less polar lipids.
Protocol 1: Total Lipid Extraction (TLE) and Fractionation
This protocol is optimized for marine sediment samples.
Materials:
-
Freeze-dried and homogenized sediment sample[1]
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., C₂₂ 7,16-diol or C₂₂ 5,17-diol in an appropriate solvent)[2][6]
-
Activated Alumina or Silica Gel for column chromatography
-
Hexane, HPLC grade
Procedure:
-
Internal Standard Spiking: Weigh approximately 5-10 g of the freeze-dried sediment into a clean extraction vessel. Accurately add a known amount of the internal standard solution.
-
Expert Insight: The IS is crucial for accurate quantification as it accounts for sample loss during preparation and instrumental variability.[7] It should be added at the very beginning of the workflow.
-
-
Extraction: Extract the sample using an accelerated solvent extractor (ASE) or ultrasonication with a mixture of DCM:MeOH (e.g., 2:1 or 9:1 v/v).[6] This mixture is effective at disrupting cell membranes and dissolving a wide range of lipids.
-
Concentration: Evaporate the solvent from the resulting Total Lipid Extract (TLE) under a gentle stream of nitrogen (N₂) at a controlled temperature (<40°C) to prevent degradation.
-
Fractionation: Prepare a small chromatography column with activated alumina or silica gel. a. Redissolve the dried TLE in a minimal amount of hexane. b. Load the TLE onto the column. c. Elute an apolar fraction (containing hydrocarbons) with Hexane/DCM (9:1 v/v).[6] d. Elute a ketone fraction (containing alkenones) with Hexane/DCM (1:1 v/v).[6] e. Elute the polar fraction (containing LCDs) with DCM/MeOH (1:1 v/v).[6]
-
Final Preparation: Collect the polar fraction and evaporate the solvent under N₂. This fraction is now ready for derivatization (for GC-MS) or direct analysis (by UHPLC-HRMS).
Analytical Techniques: GC-MS vs. UHPLC-HRMS
The choice of instrumental analysis is a critical decision point. While GC-MS is the established workhorse, UHPLC-HRMS offers significant advantages in sensitivity and throughput.
| Technique | Principle | Sample Preparation | Advantages | Disadvantages | Typical LOQ |
| GC-MS | Separation by boiling point; identification by mass fragmentation. | Requires derivatization (silylation) to increase volatility. | Robust, well-established methods; excellent chromatographic resolution. | Time-consuming derivatization step; potential for incomplete derivatization. | ~5-10 pg on-column |
| UHPLC-HRMS | Separation by polarity; identification by accurate mass. | No derivatization needed. Direct injection of polar fraction. | High throughput; extremely sensitive; allows for simultaneous analysis of other proxies (e.g., TEX₈₆).[8] | Higher instrument cost; potential for matrix effects and ion suppression.[9] | ~1.5 pg on-column[8] |
The Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of LCDs is critically dependent on a chemical modification step called derivatization .
The Causality of Derivatization: The two polar hydroxyl (-OH) groups on the LCD molecule cause strong intermolecular hydrogen bonding, making the compounds non-volatile. Silylation replaces the active hydrogen on these groups with a non-polar trimethylsilyl (TMS) group.[10] This transformation breaks the hydrogen bonds, drastically lowers the boiling point, and makes the molecule "flyable" in the GC system.
Figure 2: The silylation reaction converting a non-volatile diol to a volatile TMS-ether.
Protocol 2: Silylation of the Polar Fraction
Materials:
-
Dried polar fraction from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[6]
-
Pyridine (catalyst)
-
Ethyl acetate (final solvent)
Procedure:
-
Ensure the polar fraction is completely dry in a reaction vial.
-
Add 20 µL of BSTFA and 20 µL of pyridine to the vial.[6] The pyridine acts as a catalyst and solvent.
-
Seal the vial tightly and heat at 60°C for 20-30 minutes.[2][6]
-
Cool the vial to room temperature.
-
Add a suitable volume of ethyl acetate (e.g., 100-200 µL) to dilute the sample for injection. The sample is now ready for GC-MS analysis.
-
Trustworthiness Check: To ensure complete derivatization, analyze a small aliquot. If derivatization is incomplete, peaks will be broad, tailing, or absent. Re-drying the sample and repeating the procedure is recommended.
-
Protocol 3: GC-MS Instrumental Analysis
The following parameters are a robust starting point for the analysis of silylated LCDs.
| Parameter | Typical Setting | Rationale |
| GC Column | Fused silica capillary column (e.g., Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for these high molecular weight compounds.[11] |
| Carrier Gas | Helium or Hydrogen | Constant flow rate of 1.2 - 2.0 mL/min.[11] |
| Injection | Splitless mode, 1-2 µL injection volume | Ensures maximum transfer of trace analytes onto the column. |
| Oven Program | 70°C (1 min) -> ramp 20°C/min to 130°C -> ramp 4°C/min to 320°C -> hold for 25 min | A slow final ramp is critical for resolving isomers. A long hold ensures all high-boiling compounds elute. |
| MS Source Temp | 230-250°C | Balances analyte transfer with minimizing thermal degradation.[11] |
| Ionization | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation for library matching and identification.[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantification, SIM mode dramatically increases sensitivity by only monitoring characteristic ions.[1] |
Data Interpretation: Identification is confirmed by matching retention times with authentic standards. Quantification is performed by integrating the peak areas of characteristic ions for each diol relative to the internal standard.
| Compound (as TMS ether) | Common Characteristic Ions (m/z) for SIM |
| C₂₈ 1,14-diol | 299.3 |
| C₂₈ 1,13-diol | 313.3 |
| C₃₀ 1,15-diol | 313.3 |
| C₃₀ 1,14-diol | 327.3 |
| C₃₀ 1,13-diol | 341.3 |
| C₃₂ 1,15-diol | 341.3 |
The High-Throughput Future: UHPLC-HRMS
Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) bypasses the need for derivatization, saving time and avoiding potential artifacts.[8] This technique separates the underivatized diols in the liquid phase before detection by a mass spectrometer capable of determining mass with very high accuracy.[12][13]
Protocol 4: UHPLC-HRMS Instrumental Analysis
Materials:
-
Dried polar fraction from Protocol 1
-
Hexane:isopropanol (99:1, v/v) or other suitable solvent
-
Mobile Phase A: e.g., Acetonitrile/Water (90/10) with formic acid
-
Mobile Phase B: e.g., Isopropanol/Acetonitrile (90/10) with formic acid
Procedure:
-
Sample Reconstitution: Redissolve the dried polar fraction in a known volume of a suitable solvent like hexane:isopropanol.
-
Instrumental Setup:
-
Chromatography: Use a reversed-phase column (e.g., C18) suitable for lipidomics.[12]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for these less polar lipids.
-
Mass Analyzer: A high-resolution instrument like an Orbitrap or TOF is required to provide accurate mass data for confident identification.[12]
-
-
Analysis: Inject the sample and run a gradient elution, starting with a more polar mobile phase and gradually increasing the proportion of the less polar mobile phase to elute the long-chain compounds.
-
Data Processing: Identify compounds by their accurate mass and retention time. Quantification is performed using the extracted ion chromatogram for the exact mass of each target diol relative to the internal standard.
Data Analysis: From Raw Data to Climate Proxy
Once the concentrations of the individual diols are determined, the final step for paleoclimate applications is the calculation of the LDI.
The Long-chain Diol Index (LDI): The LDI is calculated based on the fractional abundances (F) of three key diols:
LDI = FC₃₀ 1,15-diol / (FC₂₈ 1,13-diol + FC₃₀ 1,13-diol + FC₃₀ 1,15-diol)
This LDI value can then be converted into a sea surface temperature (SST) estimate using established calibration equations.[2]
SST (°C) = (LDI - Intercept) / Slope
Note: The specific slope and intercept values are derived from global calibration datasets and should be cited appropriately.[2]
Conclusion
The robust analysis of long-chain diols is achievable through well-defined and validated protocols. The traditional GC-MS method, requiring silylation, remains a reliable and widespread technique. However, for laboratories seeking higher throughput, enhanced sensitivity, and the ability to perform simultaneous multi-proxy analysis, UHPLC-HRMS presents a powerful and compelling alternative.[8] The choice of method should be guided by the specific research question, sample availability, and instrumental capabilities. Adherence to the detailed protocols and quality control measures outlined in this guide will ensure the generation of high-quality, reproducible data for environmental and clinical research.
References
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Chen, H., et al. (2015). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Molecules. Available at: [Link]
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Ausín, B., et al. (2022). Grain size controls on long-chain diol distributions and proxy signals in marine sediments. ETH Zurich Research Collection. Available at: [Link]
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de Bar, M. W., et al. (2022). The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. Proceedings of the National Academy of Sciences. Available at: [Link]
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de Bar, M. W., et al. (2017). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. Journal of Chromatography A. Available at: [Link]
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LCGC International. (2024). Native Capillary Electrophoresis–Mass Spectrometry Enables Quantitative Profiling of Endogenous Protein Complexes. Chromatography Online. Available at: [Link]
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de Bar, M. W., et al. (2019). Long chain diols in settling particles in tropical oceans: insights into sources, seasonality and proxies. ResearchGate. Available at: [Link]
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Erdem, Z., et al. (2021). Applicability of the Long Chain Diol Index (LDI) as a Sea Surface Temperature Proxy in the Arabian Sea. Utrecht University. Available at: [Link]
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Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. Available at: [Link]
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Rampen, S. W., et al. (2014). Evaluation of long chain 1,14-alkyl diols in marine sediments as indicators for upwelling and temperature. ResearchGate. Available at: [Link]
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Myher, J. J., & Kuksis, A. (1995). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research. Available at: [Link]
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Cajka, T., & Fiehn, O. (2014). Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples. NIH National Library of Medicine. Available at: [Link]
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Bodin, A., et al. (2006). Gas chromatographic and mass spectrometric methods for the characterisation of long-chain fatty acids: Application to wool wax extracts. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2013). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies. Available at: [Link]
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de Bar, M. W., et al. (2022). The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. PubMed. Available at: [Link]
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Whole-cell biotransformation for producing long-chain diols
Application Notes & Protocols
Topic: Whole-Cell Biotransformation for the Production of Long-Chain Diols
Abstract
Long-chain α,ω-diols are valuable linear bifunctional molecules that serve as essential monomers for the synthesis of high-performance polymers, such as polyesters and polyurethanes. Traditional chemical synthesis routes for these diols often rely on harsh conditions, expensive catalysts, and petroleum-based feedstocks, posing significant environmental and economic challenges. Whole-cell biotransformation presents a compelling green alternative, leveraging the intricate enzymatic machinery of microorganisms to catalyze the specific oxidation of renewable feedstocks like fatty acids into valuable diols under mild, aqueous conditions. This guide provides a comprehensive overview of the principles, methodologies, and key considerations for developing a robust whole-cell biocatalytic process for long-chain diol production, aimed at researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Case for Whole-Cell Biocatalysis
The transition towards a bio-based economy necessitates the development of sustainable methods for producing platform chemicals. Whole-cell biocatalysis, which utilizes intact microbial cells as self-contained catalytic units, offers distinct advantages over the use of isolated enzymes or conventional chemical synthesis.[1]
Causality Behind Choosing Whole-Cell Systems:
-
Inherent Cofactor Regeneration: Many key enzymatic steps in diol synthesis, particularly hydroxylations and reductions, are dependent on expensive and unstable redox cofactors like NAD(P)H.[2] Whole-cell systems harness the host's central metabolism to continuously regenerate these cofactors using a simple co-substrate like glucose, dramatically reducing process costs.[3]
-
Enhanced Enzyme Stability: The cellular environment provides a protective matrix for enzymes, shielding them from shear stress, proteolysis, and extreme pH or temperature, often leading to higher operational stability compared to their purified counterparts.
-
Elimination of Enzyme Purification: The costly and time-consuming steps of protein expression, lysis, and purification are entirely bypassed, simplifying the overall workflow and improving process economics.
-
Multi-Enzyme Cascade Reactions: Complex, multi-step synthetic pathways can be seamlessly executed within a single microbial host, minimizing the accumulation of potentially inhibitory intermediates and overcoming challenges associated with substrate channeling.[1]
This guide focuses on the production of α,ω-diols from long-chain fatty acids using engineered microbial hosts, a process that exemplifies the power of whole-cell biocatalysis.
The Biocatalytic Machinery: Host and Enzyme Selection
The success of a whole-cell biotransformation hinges on the selection of an appropriate microbial host and the functional expression of a specific enzymatic cascade. Escherichia coli is a frequently used host due to its well-understood genetics, rapid growth, and vast array of genetic tools.[4][5] The oleaginous yeast Yarrowia lipolytica is also emerging as a powerful chassis for its ability to naturally metabolize alkanes and fatty acids.[6]
The core biocatalytic route from a fatty acid to an α,ω-diol typically involves a three-step enzymatic pathway.
Key Enzyme Classes
The selection and engineering of enzymes are critical for achieving high efficiency and selectivity.
| Enzyme Class | Function & Rationale | Typical Substrates | Key Considerations | References |
| Cytochrome P450 Monooxygenase | Catalyzes the highly selective terminal (ω) hydroxylation of the fatty acid methyl group. This initial C-H activation is extremely difficult to achieve with traditional chemical methods.[7][8] | C8-C16 Fatty Acids, Alkanes | Requires a redox partner system (e.g., putidaredoxin and its reductase) and consumes O₂ and NADPH. Can be prone to uncoupling, which produces reactive oxygen species.[8] | [3][7][9] |
| Carboxylic Acid Reductase (CAR) | Reduces the carboxylic acid moiety of the ω-hydroxy fatty acid to an aldehyde. This step is crucial for converting the acid terminus to a hydroxyl group. | Carboxylic Acids (including ω-hydroxy fatty acids) | Requires activation by a phosphopantetheinyl transferase (PPTase, e.g., Sfp) for functionality. Consumes ATP and NADPH. | [3][10] |
| Alcohol Dehydrogenase (ADH) / Aldehyde Reductase (ALR) | Reduces the terminal aldehyde to the primary alcohol, completing the diol synthesis. | Aldehydes (including ω-hydroxy fatty aldehydes) | Host organisms like E. coli possess a suite of endogenous ADHs/ALRs that can often be leveraged without heterologous expression, simplifying strain engineering.[3] | [3][10] |
The Biotransformation Process: A Step-by-Step Overview
A successful whole-cell biotransformation requires careful optimization of both the cell preparation and the reaction conditions. The overall workflow can be visualized as a sequence of distinct stages.
Optimization of Reaction Parameters
The efficiency of the biotransformation is highly sensitive to a range of physicochemical parameters.[11] Systematic optimization is crucial for maximizing product titer, yield, and productivity.[12]
| Parameter | Rationale & Impact on the System | Typical Range | References |
| Cell Concentration (OD₆₀₀ or CDW) | Higher cell density provides more enzyme catalyst, which can increase the reaction rate. However, very high densities can lead to oxygen limitation, which is detrimental for P450 activity. | 10-50 OD₆₀₀ (or 3-15 g/L Cell Dry Weight) | [12] |
| Temperature | Affects enzyme activity and stability, as well as cell membrane fluidity, which can impact substrate uptake. Optimal temperature is a balance between enzyme kinetics and long-term stability. | 25-37 °C | [11] |
| pH | Influences enzyme activity and the protonation state of substrates and products. The accumulation of acidic byproducts can lower the pH, necessitating the use of a robust buffer system. | pH 7.0 - 8.0 (Potassium Phosphate Buffer) | [3][11] |
| Substrate Concentration & Feeding | High initial substrate concentrations can be toxic to the cells or cause inhibition. A fed-batch strategy, where the substrate is added incrementally, is often employed to maintain a low, non-toxic concentration. | 5-50 mM (total) | [11] |
| Co-substrate (Glucose) | Serves as the energy source for cofactor regeneration. Its concentration must be sufficient to fuel the reaction without causing significant overflow metabolism into inhibitory byproducts like acetate. | 1-5% (w/v) | [3] |
| Co-solvents (e.g., DMSO) | Long-chain fatty acids have poor aqueous solubility. A small amount of a water-miscible organic solvent is often required to dissolve the substrate. The choice and concentration must be carefully selected to avoid cell toxicity. | 1-5% (v/v) DMSO | [3] |
Downstream Processing & Product Analysis
Product Extraction
Once the biotransformation is complete, the long-chain diol product must be recovered from the aqueous cell suspension. Due to their relatively nonpolar nature, diols can be efficiently extracted using an immiscible organic solvent like ethyl acetate. A typical procedure involves:
-
Acidifying the reaction mixture to ~pH 2 with HCl to protonate any remaining fatty acids, increasing their solubility in the organic phase.
-
Adding an equal volume of ethyl acetate and mixing vigorously.
-
Separating the organic and aqueous phases via centrifugation.
-
Collecting the organic phase, which contains the diol, and evaporating the solvent.
Analytical Methods
Accurate quantification of the substrate and product is essential for process monitoring and optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for analyzing long-chain diols.[13][14]
-
Sample Derivatization: The hydroxyl groups of the diols are not volatile enough for direct GC analysis. They must first be derivatized, typically via silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14] This step replaces the active protons on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The compounds are separated on a capillary column (e.g., DB-5 or equivalent) and detected by the mass spectrometer. Quantification is achieved by comparing the peak area of the product to that of an internal standard and a calibration curve.[14]
| Analytical Method | Principle | Sample Preparation | Pros | Cons | References |
| GC-MS | Separation by boiling point/polarity, detection by mass-to-charge ratio. | Solvent extraction, derivatization (silylation) required. | High resolution, excellent for structural confirmation, established methods. | Derivatization adds a step and potential for error. | [13][14] |
| UHPLC-HRMS | Separation by polarity (reversed-phase), detection by high-resolution mass. | Solvent extraction. Derivatization not required. | High sensitivity (pg level), no derivatization needed, faster analysis times. | Higher equipment cost. | [13] |
Detailed Experimental Protocol
This protocol provides a method for a 10 mL screening-scale whole-cell biotransformation of dodecanoic acid (DDA) to 1,12-dodecanediol (DDDO) using a recombinant E. coli strain.
Materials
-
Strain: E. coli BW25113 (or similar) co-expressing a CYP153A monooxygenase system, a carboxylic acid reductase (CAR), and a phosphopantetheinyl transferase (Sfp).
-
Media: Luria-Bertani (LB) medium with appropriate antibiotics. Terrific Broth (TB) for expression.
-
Reagents: Isopropyl β-D-1-thiogalactopyranoside (IPTG), Dodecanoic acid (DDA), D-Glucose, Potassium phosphate buffer (100 mM, pH 7.5), MgCl₂, Dimethyl sulfoxide (DMSO), Ethyl acetate, 6M HCl, Sodium sulfate (anhydrous), BSTFA with 1% TMCS.
-
Equipment: Shaking incubator, centrifuge, 100 mL flasks, pH meter, GC-MS system.
Protocol Steps
Part A: Biocatalyst Preparation
-
Inoculum: Inoculate 5 mL of LB medium (with antibiotics) with a single colony of the recombinant E. coli strain. Incubate overnight at 37 °C with shaking at 200 rpm.
-
Expression Culture: Inoculate 500 mL of TB medium (with antibiotics) in a 2 L baffled flask with the overnight culture to an initial OD₆₀₀ of ~0.1. Incubate at 37 °C, 200 rpm.
-
Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, cool the culture to 20 °C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.[3]
-
Cultivation: Continue incubation at 20 °C for 16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4 °C.
-
Washing & Resuspension: Discard the supernatant. Wash the cell pellet once with 100 mM potassium phosphate buffer (pH 7.5). Resuspend the cell pellet in the same buffer to a final concentration of 30 OD₆₀₀. This is your whole-cell biocatalyst stock.
Part B: Whole-Cell Biotransformation
-
Reaction Setup: In a 100 mL flask, combine the following:
-
10 mL of the whole-cell biocatalyst stock (final OD₆₀₀ = 30).
-
Glucose to a final concentration of 1% (w/v) (add 50 µL of a 20% stock).
-
MgCl₂ to a final concentration of 10 mM (add 100 µL of a 1 M stock).
-
-
Substrate Addition: Prepare a 200 mM stock of Dodecanoic Acid (DDA) in DMSO. Add 50 µL of this stock to the reaction flask for a final DDA concentration of 10 mM and a final DMSO concentration of 5% (v/v).[3]
-
Causality Note: Adding the substrate last, after the cells are buffered and have an energy source, minimizes initial shock and toxicity.
-
-
Incubation: Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 24 hours.[3]
-
Monitoring (Optional): At time points (e.g., 0, 6, 12, 24 h), withdraw a 500 µL aliquot for analysis.
Part C: Extraction and Analysis
-
Sample Quenching & Extraction: Take a 500 µL aliquot of the reaction mixture. Add an internal standard (e.g., 10 µL of 10 mM Tetradecanediol). Acidify to pH ~2 with 6 M HCl. Add 500 µL of ethyl acetate and vortex for 1 minute.
-
Phase Separation: Centrifuge at 16,000 x g for 5 minutes.
-
Sample Preparation: Carefully transfer 400 µL of the upper organic (ethyl acetate) layer to a new vial. Dry the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of BSTFA to the dried extract. Seal the vial and heat at 60 °C for 30 minutes.[14]
-
GC-MS Analysis: Analyze 1 µL of the derivatized sample by GC-MS.
-
Expected Outcome: A peak corresponding to the di-TMS derivative of 1,12-dodecanediol should be observed, clearly separated from the peak for the derivatized dodecanoic acid substrate. The conversion rate can be calculated from the relative peak areas.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor enzyme expression. 2. Inactive enzymes (e.g., CAR not activated). 3. Cofactor (NADPH) limitation. 4. Substrate toxicity/insolubility. | 1. Verify protein expression via SDS-PAGE. 2. Ensure the PPTase (e.g., Sfp) is co-expressed and functional. 3. Increase glucose concentration or add fresh glucose during the reaction. 4. Lower the initial substrate concentration and use a fed-batch approach. |
| Accumulation of Intermediates (e.g., ω-OH Fatty Acid) | 1. Bottleneck at the CAR or ADH step. 2. Insufficient ATP for CAR activity. | 1. Overexpress the rate-limiting enzyme. Consider expressing a more active heterologous ADH. 2. Ensure sufficient glucose is available for ATP generation. |
| Cell Lysis During Reaction | 1. Toxicity from substrate or product. 2. High concentration of co-solvent (DMSO). 3. Shear stress from excessive shaking. | 1. Consider in-situ product removal (e.g., adding a resin or organic overlay). 2. Reduce DMSO concentration to the lowest effective level (<5%). 3. Reduce shaking speed if aeration is sufficient. |
| Poor Extraction Efficiency | 1. Incorrect pH during extraction. 2. Emulsion formation. | 1. Ensure the pH is adjusted to ~2 before adding ethyl acetate. 2. Increase centrifugation time/speed to break the emulsion. |
References
-
Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli. International Journal of Molecular Sciences. [Link]
-
Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. ResearchGate. [Link]
-
Altering the Stereoselectivity of Whole-Cell Biotransformations via the Physicochemical Parameters Impacting the Processes. MDPI. [Link]
-
Metabolic Engineering of E. coli for Enhanced Diols Production from Acetate. ACS Synthetic Biology. [Link]
-
Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli. ResearchGate. [Link]
-
Whole-cell biocatalysts by design. Microbial Cell Factories. [Link]
-
Optimization of whole-cell biotransformation for scale-up production of α-arbutin from hydroquinone by the use of recombinant Escherichia coli. PubMed. [Link]
-
Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids). PubMed. [Link]
-
Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. MDPI. [Link]
-
Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. PubMed. [Link]
-
Advances in biosynthesis and downstream processing of diols. Request PDF on ResearchGate. [Link]
-
Grain size controls on long-chain diol distributions and proxy signals in marine sediments. Frontiers in Earth Science. [Link]
-
Evaluation of P450 monooxygenase activity in lyophilized recombinant E. coli cells compared to resting cells. AMB Express. [Link]
-
Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). Frontiers in Plant Science. [Link]
-
Microbial production of short chain diols. Biotechnology Advances. [Link]
-
Optimization of reaction conditions for whole-cell biotransformation... ResearchGate. [Link]
-
Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups. Communications Biology. [Link]
-
Optimization of whole-cell biotransformation for scale-up production of α-arbutin from hydroquinone by the use of recombinant Escherichia coli. ResearchGate. [Link]
-
Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids). Request PDF on ResearchGate. [Link]
-
Microbial production of diols as platform chemicals: recent progresses. Applied Microbiology and Biotechnology. [Link]
-
Global temperature calibration of the Long chain Diol Index in marine surface sediments. VU Research Portal. [Link]
-
The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. PNAS. [Link]
-
Two-Step Biocatalytic Route to Biobased Functional Polyesters from ω-Carboxy Fatty Acids and Diols. Biomacromolecules. [Link]
-
Improved Whole Cell Biocatalysts for P450 catalyzed API Metabolite Synthesis. ZHAW University. [Link]
-
Review on the Downstream Purification of the Biologically Produced 1,3-Propanediol. IntechOpen. [Link]
-
Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. Environmental Molecular Sciences Laboratory. [Link]
-
Metabolic engineering of Yarrowia lipolytica for enhanced microbial production of medium-chain α, ω-diols from alkanes via CRISPR-Cas9 mediated pathway optimization and P450 alkane monooxygenase overexpression. Metabolic Engineering. [Link]
-
Evaluation of P450 monooxygenase activity in lyophilized recombinant E. coli cells compared to resting cells. Heinrich Heine University Düsseldorf. [Link]
-
Long-chain α–ω diols from renewable fatty acids via tandem olefin metathesis–ester hydrogenation. Green Chemistry. [Link]
-
Mass spectrometric analysis of long-chain esters of diols. PubMed. [Link]
-
A novel downstream process for highly pure 1,3‐propanediol from an efficient fed‐batch fermentation of raw glycerol by Clostridium pasteurianum. Biotechnology and Bioengineering. [Link]
-
Metabolic Engineering of E. coli for Enhanced Diols Production from Acetate. DSpace@MIT. [Link]
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- 2. Evaluation of P450 monooxygenase activity in lyophilized recombinant E. coli cells compared to resting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of Yarrowia lipolytica for enhanced microbial production of medium-chain α, ω-diols from alkanes via CRISPR-Cas9 mediated pathway optimization and P450 alkane monooxygenase overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,22-Docosanediol by Recrystallization
Welcome to the technical support center for the purification of 1,22-Docosanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this long-chain aliphatic diol.
Section 1: Foundational Principles & Solvent Selection
The purification of 1,22-Docosanediol (C₂₂H₄₆O₂) presents a unique challenge due to its molecular structure: a long, nonpolar C₂₂ alkyl chain terminated by two polar hydroxyl (-OH) groups.[1] This amphiphilic nature dictates its solubility and, consequently, the strategy for its purification by recrystallization. The goal is to identify a solvent (or solvent system) in which 1,22-Docosanediol is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[2]
The Causality Behind Solvent Choice
The principle of "like dissolves like" provides a starting point; however, for a molecule like 1,22-Docosanediol, this is nuanced.[3] A highly polar solvent may effectively solvate the hydroxyl ends but fail to dissolve the long alkyl backbone. Conversely, a nonpolar solvent will interact well with the backbone but poorly with the hydroxyl groups. Therefore, the ideal solvent is often one with intermediate polarity or, more commonly, a binary solvent system.
Key Solvent Selection Criteria:
-
High Dissolution at Elevated Temperature: The solvent must fully dissolve the 1,22-Docosanediol and its impurities near its boiling point.
-
Low Dissolution at Low Temperature: Upon cooling, the solvent's capacity to dissolve 1,22-Docosanediol should decrease significantly to ensure a high recovery yield.
-
Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed during final filtration).
-
Volatility & Safety: The solvent should be easily removable from the purified crystals without requiring excessively high temperatures and should have an acceptable safety profile.
-
No Reactivity: The solvent must be chemically inert towards 1,22-Docosanediol.
Given the melting point of 1,22-Docosanediol is approximately 105.3-105.5 °C, the solvent's boiling point should ideally be below this to prevent the compound from "oiling out" (melting before dissolving).[1]
Recommended Solvents for Screening
Due to a lack of published specific solubility data, an empirical screening approach is necessary. The following table provides starting points for single and binary solvent systems.
| Solvent System | Type | Rationale & Expected Behavior |
| Ethanol | Single | The hydroxyl group can interact with the diol ends, and the ethyl group provides some nonpolar character. May require a larger volume. |
| Isopropanol | Single | Similar to ethanol but slightly less polar; may offer a better solubility profile for the alkyl chain. |
| Ethyl Acetate | Single | Intermediate polarity. Often a good starting point for moderately polar compounds. |
| Toluene / Heptane | Binary | A common pair for compounds with both aromatic/polar and aliphatic character.[4] Dissolve in hot toluene (good solvent), then add heptane (antisolvent) until turbidity appears. |
| Ethanol / Water | Binary | A classic polar system.[5] Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool. |
| Acetone / Hexane | Binary | Another effective intermediate polarity system. Dissolve in hot acetone and titrate with hexane as the antisolvent.[6] |
Section 2: Experimental Protocol for Recrystallization
This protocol provides a self-validating workflow for purifying crude 1,22-Docosanediol.
Step 1: Solvent Screening (Microscale)
-
Place ~20-30 mg of crude 1,22-Docosanediol into several small test tubes.
-
To each tube, add a different candidate solvent (or the primary solvent of a binary pair) dropwise at room temperature, stirring after each addition.[2]
-
If the solid dissolves at room temperature, the solvent is unsuitable as a single system.[2]
-
For solvents that do not dissolve the solid, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[2]
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent provides a high yield of crystalline solid, not an oil or amorphous powder.
Step 2: Bulk Recrystallization (Scale-Up)
-
Dissolution: Place the crude 1,22-Docosanediol in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar.
-
Add the chosen solvent (or the primary solvent of a binary pair) in small portions while heating the flask on a hot plate with stirring. Aim to use the minimum amount of hot solvent necessary to fully dissolve the solid.[3]
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) by placing them on the hot plate. Quickly pour the hot solution through the filter to remove the impurities.
-
Crystallization:
-
Single Solvent: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wooden block).[7] Rapid cooling can trap impurities.[7]
-
Binary Solvent: If using an antisolvent, add it dropwise to the hot, clear solution until a persistent cloudiness (turbidity) is observed. Add a few drops of the primary solvent to redissolve the precipitate and render the solution clear again. Then, cover and cool as described above.[8]
-
-
Crystal Maturation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[3] Using too much or warm solvent will dissolve the product and reduce the yield.[3]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 1,22-Docosanediol.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for common recrystallization issues.
Detailed Q&A Troubleshooting
Question: My 1,22-Docosanediol solution has cooled, but no crystals have formed. What should I do?
-
Answer: This is a common issue, often due to either using too much solvent or the formation of a supersaturated solution.[3]
-
Step 1: Induce Crystallization. First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[3] The microscopic scratches on the glass provide a nucleation site for crystal growth.
-
Step 2: Seeding. If scratching doesn't work, add a tiny "seed" crystal of the crude or pure 1,22-Docosanediol. This acts as a template for crystallization to begin.[7]
-
Step 3: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Patience is key; some compounds require extended time to crystallize.[9]
-
Question: When my solution cools, an oil forms instead of crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the concentration of the solute is too high, causing it to come out of solution above its melting point.
-
Solution 1: Add More Solvent. Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) and then allow the solution to cool much more slowly. Insulating the flask can help.[7]
-
Solution 2: Modify the Solvent System. The boiling point of your solvent may be too high. Switch to a solvent with a lower boiling point. Alternatively, using a binary solvent system can often resolve this issue by lowering the saturation temperature.
-
Question: The recrystallization worked, but my final yield is very low. What went wrong?
-
Answer: A low yield can result from several factors during the process.
-
Cause 1: Excessive Solvent. Using more than the minimum amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3] You can attempt to recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling.
-
Cause 2: Premature Crystallization. If the product crystallized in the funnel during hot filtration, this will lead to significant loss. Ensure your receiving flask and funnel are adequately pre-heated.
-
Cause 3: Improper Washing. Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve a portion of your purified product.[3]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I know if my 1,22-Docosanediol is pure after one recrystallization?
-
A1: The primary indicator of purity is the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically <1°C). Compare the experimental melting point of your recrystallized product to the literature value (105.3-105.5 °C).[1] A broad or depressed melting range indicates the presence of impurities. For higher-purity applications, analytical techniques like HPLC, GC, or NMR should be employed.
Q2: Can I use a single-solvent system if my compound is only slightly soluble even when hot?
-
A2: While possible, it is often impractical. It would require a very large volume of solvent, leading to greater potential loss and difficulty in handling. In such cases, a binary solvent system is almost always more efficient.[4][8] You would dissolve the diol in a minimum amount of a "good" solvent in which it is highly soluble, and then titrate with a miscible "poor" solvent (antisolvent) to induce precipitation.
Q3: What is the purpose of using fluted filter paper for hot filtration?
-
A3: Fluted filter paper has a larger surface area than non-fluted paper folded into a cone. This allows for a much faster filtration rate, which is critical during hot filtration. A slow filtration allows the solution to cool, which can cause your desired product to crystallize prematurely in the funnel, leading to a significant loss of yield.
Q4: My crystals are very fine, like a powder. How can I get larger crystals?
-
A4: The formation of very small crystals is typically a result of rapid crystallization.[7] To obtain larger crystals, ensure the cooling process is as slow as possible. After dissolving the compound in the hot solvent, cover the flask and place it on an insulated surface (like a cork ring) and let it cool to room temperature undisturbed for several hours before moving it to an ice bath. Slower cooling allows the crystal lattice to form in a more ordered and deliberate manner.
References
-
LookChem. (n.d.). Cas 22513-81-1, 1,22-Docosanediol. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. University of California, Davis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]
-
van der Westhuyzen, A. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. IntechOpen. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Laurence, A. (n.d.). Recrystallization. Retrieved from a website similar to a university chemistry department's online resources.
-
PubChem. (n.d.). 1,22-Docosanediol. National Center for Biotechnology Information. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.
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- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Synthetic Long-Chain Diols
Welcome to the technical support center for the purification of synthetic long-chain diols. This guide is designed for researchers, scientists, and professionals in drug development and material science who encounter challenges in obtaining high-purity long-chain diols. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues in your purification workflows.
Introduction: The Unique Purification Challenges of Long-Chain Diols
Synthetic long-chain diols, typically defined as linear alkanes with terminal hydroxyl groups and chain lengths of C12 or greater, are valuable building blocks in polymers, surfactants, lubricants, and pharmaceutical intermediates.[1] However, their purification presents a unique set of challenges stemming from their physical properties:
-
High Boiling Points: The long alkyl chain results in high boiling points, often requiring vacuum distillation to prevent thermal decomposition.[2]
-
Low Polarity: The dominant feature of these molecules is the long, nonpolar alkyl chain, which dictates their solubility and chromatographic behavior.
-
Tendency to Form Waxes and Oils: The flexible alkyl chains can make crystallization difficult, often resulting in oils or intractable waxes instead of sharp-melting solids.[3]
-
Structurally Similar Impurities: Synthetic routes can produce a range of closely related impurities, such as mono-alcohols, shorter or longer chain diols (homologs), and isomers, which are often difficult to separate.
This guide will provide a structured approach to overcoming these challenges, enabling you to achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of long-chain diols in a question-and-answer format.
Chromatography Issues
Question: My long-chain diol is streaking or showing poor peak shape during flash column chromatography on silica gel. What is happening and how can I fix it?
Answer:
This is a common issue when purifying compounds with low polarity and strong potential for hydrogen bonding on a polar stationary phase like silica gel.
-
Causality: The hydroxyl groups of your diol can interact strongly and sometimes irreversibly with the silanol groups on the silica surface, leading to tailing. The long alkyl chain has weak interaction with the silica, resulting in a "mixed-mode" interaction that can broaden peaks. Furthermore, overloading the column with a compound that has poor solubility in the mobile phase can lead to precipitation on the column and subsequent streaking as it slowly redissolves.
-
Troubleshooting Steps:
-
Optimize the Solvent System: For these nonpolar compounds, you will likely be in a nonpolar solvent system like hexane/ethyl acetate or dichloromethane/methanol.[4]
-
Increase Polarity Gradually: Start with a very nonpolar mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. A shallow gradient is often more effective than an isocratic elution for separating closely related species.
-
Add a Modifier: Sometimes, adding a small amount of a more polar solvent like methanol (0.5-1%) to your mobile phase can help to block the most active sites on the silica gel and improve peak shape. Be cautious, as too much methanol can dissolve the silica gel.[4]
-
-
Consider an Alternative Stationary Phase:
-
Diol-Bonded Silica: This can be an excellent choice as it offers a less acidic surface than bare silica and provides different selectivity. It can be used in both normal and reversed-phase modes.[5][6]
-
Reversed-Phase (C18): If your diol has sufficient solubility in polar solvents (e.g., methanol, acetonitrile, THF), reversed-phase chromatography can be very effective. In this mode, impurities that are more nonpolar (e.g., a mono-alcohol byproduct) will be retained more strongly.
-
-
Proper Sample Loading: Dissolve your crude product in a minimal amount of a solvent that is as non-polar as possible but still allows for complete dissolution. If the sample is not very soluble in the initial mobile phase, consider dry loading by adsorbing the crude material onto a small amount of silica gel or Celite®.
-
Question: I am trying to separate my target C16 diol from a C14 diol impurity, but they are co-eluting. What should I do?
Answer:
Separating homologs is a classic chromatography challenge because their physical properties are very similar.
-
Causality: Homologs differ only by the length of their alkyl chain. This results in very similar polarity and solubility, making them difficult to resolve with standard chromatographic methods.
-
Troubleshooting Steps:
-
Shallow Gradient Elution: A very slow, shallow gradient can often provide the resolution needed to separate homologs. For example, you might run a gradient from 5% to 15% ethyl acetate in hexane over 20-30 column volumes.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often necessary. The higher efficiency of HPLC columns can provide the resolution that flash chromatography cannot. Consider scaling up from an analytical HPLC method to a preparative one.[7]
-
Alternative Techniques:
-
Fractional Crystallization: If you can induce crystallization, it may be possible to enrich the desired homolog in either the solid or the mother liquor. This often requires careful solvent selection and temperature control.
-
Fractional Distillation under High Vacuum: If the boiling points of the homologs are sufficiently different, fractional distillation under high vacuum may be an option, although this is often challenging for long-chain diols due to their high boiling points even under reduced pressure.
-
-
Crystallization Issues
Question: I am trying to recrystallize my long-chain diol, but it keeps "oiling out" of solution. How can I get it to crystallize?
Answer:
"Oiling out" is a common problem with long-chain aliphatic compounds.[3] It occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.
-
Causality: The long, flexible alkyl chains can have difficulty organizing into a well-defined crystal lattice, and the presence of impurities can further disrupt this process. The relatively low melting points of some long-chain diols mean that a supersaturated solution might still be at a temperature above the melting point.
-
Troubleshooting Steps:
-
Solvent Selection is Key:
-
Single Solvent: Find a solvent in which the diol is sparingly soluble at room temperature but readily soluble when hot. Alcohols like ethanol or isopropanol can be good starting points. Avoid solvents that are too good at dissolving the diol, as this will make crystallization difficult.
-
Two-Solvent System: A more reliable method is often a two-solvent system. Dissolve the diol in a "good" solvent in which it is very soluble (e.g., dichloromethane or THF). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexane or pentane) at a slightly elevated temperature until the solution becomes cloudy (the cloud point). Add a small amount of the good solvent to redissolve the material and then allow it to cool slowly.[8]
-
-
Slow Cooling: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator and then a freezer. Insulating the flask can help to slow the cooling process.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide a nucleation site for crystal growth.
-
Purity: If the material is very impure, it may be necessary to first perform a chromatographic purification to remove impurities that are inhibiting crystallization.
-
Distillation Issues
Question: I need to distill my C20 diol, but it seems to be decomposing at the required temperature, even under vacuum. What can I do?
Answer:
Thermal decomposition is a significant risk when distilling high molecular weight, functionalized molecules.
-
Causality: Long-chain diols have very high boiling points at atmospheric pressure. While vacuum distillation significantly lowers the boiling point, the required temperature can still be high enough to cause decomposition, such as dehydration to form ethers or other degradation products.[2][8]
-
Troubleshooting Steps:
-
Improve the Vacuum: The lower the pressure, the lower the boiling point. A standard water aspirator may not provide a sufficient vacuum. Use a high-vacuum pump (e.g., a rotary vane pump) to achieve lower pressures (e.g., <1 mmHg). A nomograph can help you estimate the boiling point at different pressures.[8]
-
Use a Short-Path Distillation Apparatus: A short-path apparatus minimizes the distance the vapor has to travel from the distillation flask to the condenser. This reduces the amount of time the compound spends in the hot vapor phase and minimizes heat loss, which can prevent the need for excessively high pot temperatures.
-
Ensure Efficient Stirring: Vigorous stirring of the distillation pot ensures even heating and prevents bumping, which can lead to inaccurate temperature readings and localized overheating.
-
Proper Insulation: Insulate the distillation head with glass wool or aluminum foil to maintain the vapor temperature and ensure efficient distillation.
-
Consider Alternatives: If decomposition is unavoidable, distillation may not be the appropriate purification method. In this case, chromatography or crystallization should be prioritized.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of a long-chain α,ω-diol?
A1: The impurity profile depends on the synthetic route.
-
From Reduction of a Dicarboxylic Acid Ester: The most common impurities are the corresponding mono-alcohol (from incomplete reduction) and residual starting ester.
-
From Ring-Opening of a Cyclic Ester followed by Reduction: Impurities may include the starting lactone and the hydroxy acid intermediate.
-
From Alkene Metathesis followed by Reduction: Catalytic residues and oligomeric byproducts can be present.
-
From Grignard Coupling Reactions: Homocoupling products of the Grignard reagent and unreacted starting materials are common.
Q2: How can I effectively remove mono-alcohol impurities from my diol?
A2: This can be challenging due to their similar polarities.
-
Chromatography: This is often the most effective method. On normal phase silica, the diol will be more retained than the mono-alcohol. A shallow gradient is recommended. On reversed-phase, the opposite is true; the mono-alcohol will be more retained.
-
Extraction: If the chain length is not too long, it may be possible to perform a liquid-liquid extraction with a basic aqueous solution. The mono-alcohol will be less soluble in the aqueous phase than the diol, but this is generally not a very efficient method for long-chain compounds.
-
Derivatization: In some cases, it may be possible to selectively react the diol with a reagent to change its polarity, allowing for easier separation from the mono-alcohol. The protecting group can then be removed.
Q3: What analytical techniques are best for assessing the purity of my long-chain diol?
A3: A combination of techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation) to increase volatility, GC-MS is excellent for identifying volatile impurities and homologs.[9]
-
High-Performance Liquid Chromatography (HPLC) with a Universal Detector: Since long-chain diols lack a UV chromophore, detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are ideal for assessing purity and separating non-volatile impurities.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity for solid diols. A broad melting range suggests the presence of impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Long-Chain Diol
This protocol provides a general workflow for purifying a long-chain diol (e.g., 1,12-dodecanediol) from less polar impurities (e.g., 1-dodecanol) using silica gel chromatography.
Materials:
-
Crude 1,12-dodecanediol
-
Silica gel (40-63 µm particle size)
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Potassium permanganate stain
-
Glass chromatography column
-
Fraction collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in a solvent system of 10% ethyl acetate in hexane.
-
Visualize the plate using a potassium permanganate stain (diols and alcohols will appear as yellow spots on a purple background).
-
The diol should have a lower Rf value than the mono-alcohol. Adjust the solvent system until the Rf of the diol is approximately 0.2-0.3 for optimal separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude diol in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with 100% hexane to remove very nonpolar impurities.
-
Gradually increase the polarity of the mobile phase according to the TLC analysis (e.g., start with 2% ethyl acetate in hexane and slowly increase to 15%). A step gradient or a linear gradient can be used.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure diol.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Visualizations
Workflow for Purification Method Selection
The choice of purification method depends on the properties of the diol and the nature of the impurities. This decision tree can guide your selection process.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. sorbtech.com [sorbtech.com]
- 5. hawach.com [hawach.com]
- 6. glsciences.com [glsciences.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
How to prevent byproduct formation in diol synthesis
Welcome to the Technical Support Center for Diol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of diol synthesis and minimize the formation of unwanted byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues in Diol Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and detailed protocols for resolution.
Problem 1: Low Yield of the Desired Diol and a Plethora of Side Products Observed by TLC/NMR.
Question: I am performing a dihydroxylation of my alkene, and the reaction is messy. My TLC plate shows multiple spots, and the NMR of the crude product is complex, indicating a low yield of the desired vicinal diol. What is happening, and how can I fix it?
Answer:
A "messy" reaction with multiple byproducts in diol synthesis often points to over-oxidation . This is particularly common when using strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions, but can also occur with osmium tetroxide (OsO₄) if the reaction is not properly controlled.[1][2]
Causality of Over-oxidation:
The initial product of alkene dihydroxylation is a vicinal diol. However, this diol can be further oxidized, leading to two main types of byproducts:
-
α-Hydroxy Ketones (Acyloins): Partial oxidation of one of the secondary alcohol groups in the diol yields an α-hydroxy ketone.[3]
-
Carbon-Carbon Bond Cleavage: Under more aggressive conditions, the bond between the two carbons bearing the hydroxyl groups can be cleaved, resulting in the formation of aldehydes, ketones, or carboxylic acids, depending on the substitution pattern of the original alkene and the reaction conditions.[4]
The high oxidation potential of reagents like permanganate and ruthenium tetroxide makes them prone to inducing these subsequent oxidation steps.[1]
Caption: Over-oxidation pathway in permanganate dihydroxylation.
Troubleshooting Protocol: Minimizing Over-oxidation in Permanganate Dihydroxylation
-
Temperature Control is Critical: Perform the reaction at low temperatures, typically between 0 °C and 5 °C. Over-oxidation is significantly accelerated at higher temperatures.[4][5]
-
Maintain Basic Conditions: The reaction should be run under basic (alkaline) conditions. A common practice is to use a dilute solution of sodium hydroxide or potassium carbonate. Acidic or neutral conditions are more likely to promote C-C bond cleavage.[1]
-
Control Reagent Stoichiometry: Use a stoichiometric amount of potassium permanganate. An excess of the oxidizing agent will increase the likelihood of over-oxidation.
-
Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction to prevent further oxidation of the diol product.
-
Quenching the Reaction: A common quenching agent is sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). These reagents will reduce any excess permanganate.
Experimental Protocol: Dihydroxylation with KMnO₄ under Controlled Conditions
-
Dissolve the alkene in a suitable solvent system, such as a mixture of t-butanol and water (1:1).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled, dilute aqueous solution of potassium permanganate (1.2 equivalents) containing sodium hydroxide (3 equivalents) dropwise over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Problem 2: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation.
Question: I am using a Sharpless Asymmetric Dihydroxylation (SAD) protocol to synthesize a chiral diol, but my enantiomeric excess (ee) is consistently low. What are the likely causes, and how can I improve the stereoselectivity?
Answer:
Low enantioselectivity in a Sharpless Asymmetric Dihydroxylation can be a frustrating issue. It often arises from a competing, non-asymmetric reaction pathway or suboptimal reaction conditions.[6]
Causality of Low Enantioselectivity:
The high enantioselectivity of the SAD reaction relies on the alkene reacting with the osmium tetroxide that is complexed with the chiral ligand. However, a secondary catalytic cycle can exist where the alkene reacts with an uncomplexed osmium species, which is not stereoselective and thus erodes the overall ee.[7]
-
High Olefin Concentration: If the concentration of the alkene is too high, it can compete with the chiral ligand for coordination to the osmium, leading to a non-asymmetric dihydroxylation.[1][2]
-
Insufficient Ligand: An inadequate amount of the chiral ligand will leave a significant portion of the osmium tetroxide uncomplexed, allowing the non-selective pathway to dominate.
-
Improper pH: The SAD reaction is sensitive to pH. The reaction rate and selectivity are generally optimal under slightly basic conditions.[6]
-
Inefficient Hydrolysis: The hydrolysis of the osmate ester intermediate can be slow. If this step is not efficient, it can lead to side reactions that lower the ee. Methanesulfonamide (CH₃SO₂NH₂) is often added to accelerate this step.[7]
Caption: Systematic approach to troubleshooting low ee in Sharpless Asymmetric Dihydroxylation.
Troubleshooting Protocol: Enhancing Enantioselectivity in SAD
-
Reduce Alkene Concentration: A general guideline is to maintain the alkene concentration below 0.1 M.
-
Ensure Ligand Integrity and Stoichiometry: Use a fresh, high-purity chiral ligand. Ensure that the correct molar ratio of ligand to osmium tetroxide is used as specified in the AD-mix formulation or the specific protocol.
-
Use AD-mix Preparations: Commercially available AD-mix-α and AD-mix-β contain all the necessary reagents (K₂OsO₂(OH)₄, chiral ligand, K₃Fe(CN)₆, and K₂CO₃) in the optimal ratios. This can help eliminate errors in reagent preparation.
-
Add Methanesulfonamide: For sluggish reactions or with certain classes of alkenes (e.g., terminal alkenes), the addition of one equivalent of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester and improve the turnover of the catalytic cycle, thereby enhancing enantioselectivity.[7]
-
Temperature Control: Perform the reaction at 0 °C or lower. Lower temperatures generally favor higher enantioselectivity.[6]
Problem 3: Formation of Regioisomeric Diol Byproducts in Epoxide Ring-Opening.
Question: I am synthesizing a diol by hydrolyzing an epoxide, but I am getting a mixture of two regioisomeric diols. How can I control the regioselectivity of the epoxide ring-opening?
Answer:
The formation of regioisomeric diols during epoxide hydrolysis is a classic problem in organic synthesis, and the outcome is highly dependent on the reaction conditions. You can control the regioselectivity by choosing either acidic or basic conditions for the ring-opening.[8]
Causality of Regioselectivity:
The regioselectivity of epoxide ring-opening is governed by the reaction mechanism, which can be tuned to be either Sₙ2-like or have significant Sₙ1 character.
-
Basic or Neutral Conditions (Sₙ2 Mechanism): Under basic or neutral conditions, the nucleophile (hydroxide or water) is strong, and it attacks the epoxide directly. The reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. This leads to the formation of the diol where the new hydroxyl group is on the less substituted carbon.[8][9]
-
Acidic Conditions (Sₙ1-like Mechanism): Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group. This protonation also activates the epoxide, and the C-O bonds begin to break. A partial positive charge develops on the carbon atoms. This positive charge is more stable on the more substituted carbon. Consequently, the weak nucleophile (water) preferentially attacks the more substituted carbon. This pathway has significant Sₙ1 character.[8][10][11]
| Condition | Mechanism | Nucleophilic Attack Site | Product |
| Acidic (e.g., H₂SO₄, H₂O) | Sₙ1-like | More substituted carbon | Diol with -OH on the more substituted carbon |
| Basic (e.g., NaOH, H₂O) | Sₙ2 | Less substituted carbon | Diol with -OH on the less substituted carbon |
Troubleshooting Protocol: Achieving Regiocontrolled Diol Synthesis from Epoxides
For Attack at the More Substituted Carbon (Acid-Catalyzed):
-
Dissolve the epoxide in a suitable solvent (e.g., THF, acetone).
-
Add an aqueous solution of a dilute acid (e.g., 0.1 M H₂SO₄ or HClO₄).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product, dry the organic layer, and purify.
For Attack at the Less Substituted Carbon (Base-Catalyzed):
-
Dissolve the epoxide in a suitable solvent.
-
Add an aqueous solution of a base (e.g., 1 M NaOH).
-
The reaction may require heating to proceed at a reasonable rate. Monitor by TLC.
-
Upon completion, neutralize the excess base with a dilute acid.
-
Extract the product, dry the organic layer, and purify.
Caption: Regioselectivity in epoxide ring-opening under acidic vs. basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in diol synthesis and why do they form?
A1: The most common byproducts are α-hydroxy ketones and products of C-C bond cleavage (aldehydes, ketones, or carboxylic acids).[3][4] These form due to over-oxidation of the initially formed diol, especially when using strong oxidizing agents or harsh reaction conditions (high temperature, acidic pH). In asymmetric dihydroxylation, a common "byproduct" is the undesired enantiomer of the diol, which forms via a non-selective background reaction.[7] In diol synthesis from epoxides, regioisomers are the most common byproducts, and their formation is dictated by the reaction conditions (acidic vs. basic).[8]
Q2: How does the choice of oxidant (OsO₄ vs. KMnO₄) affect byproduct formation?
A2: Osmium tetroxide (OsO₄) is generally a milder and more selective oxidant for dihydroxylation than potassium permanganate (KMnO₄).[2][12] While both can produce diols, KMnO₄ is a much stronger oxidizing agent and is more prone to over-oxidizing the diol to α-hydroxy ketones or cleaving the C-C bond, especially if the reaction is not kept cold and basic.[4][13] OsO₄, particularly when used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation, provides higher yields of the diol with fewer over-oxidation byproducts.[1][14]
Q3: Can I use catalytic OsO₄ for all dihydroxylations? What are the advantages?
A3: Yes, using a catalytic amount of OsO₄ is the preferred method for most applications. The primary advantages are:
-
Reduced Cost and Toxicity: OsO₄ is expensive and highly toxic. Using it in catalytic amounts significantly mitigates these issues.[2][12]
-
Improved Selectivity: The use of a co-oxidant like NMO in the Upjohn dihydroxylation or K₃Fe(CN)₆ in the Sharpless asymmetric dihydroxylation allows for the regeneration of the active Os(VIII) species under controlled conditions, which can help minimize side reactions.[1][14]
Q4: What is the role of pH in controlling byproduct formation?
A4: pH plays a crucial role in several diol synthesis methods:
-
Permanganate Dihydroxylation: Basic conditions are essential to prevent over-oxidation and C-C bond cleavage.[1]
-
Sharpless Asymmetric Dihydroxylation: A slightly basic pH is generally optimal for both reaction rate and enantioselectivity.[6]
-
Epoxide Hydrolysis: The pH determines the regioselectivity of the ring-opening. Acidic conditions favor attack at the more substituted carbon, while basic conditions favor attack at the less substituted carbon.[8][11]
Q5: My starting material is a diene. Can I selectively dihydroxylate one of the double bonds?
A5: Yes, selective dihydroxylation is often possible. The Sharpless asymmetric dihydroxylation is highly site-selective and will typically react with the most electron-rich double bond in the substrate. This selectivity is a key advantage of the method for the synthesis of complex molecules.
References
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Wikipedia. (n.d.). Dihydroxylation. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. Retrieved from [Link]
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Ashenhurst, J. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]
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ChemComplete. (2023, June 29). Alkene Hydroxylation: Diol Formation [Video]. YouTube. Retrieved from [Link]
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Khan Academy. (n.d.). Syn dihydroxylation [Video]. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 14.9: Cleavage of Diols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. Retrieved from [Link]
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Rahman, M. A., et al. (2025, August 6). The pH effects on the distribution of 1,3-propanediol and 2,3-butanediol produced simultaneously by using an isolated indigenous Klebsiella sp. Ana-WS5. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]
- Chen, Y., et al. (2022). Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides.
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Ashenhurst, J. (n.d.). Dihydroxylation of alkenes with cold, dilute KMnO4 to give vicinal diols. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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University of Calgary. (n.d.). Ch15: Oxidation cleavage of 1,2-diols. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems. Retrieved from [Link]
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-
Wolters, L. P., et al. (2015). Regioselectivity of epoxide opening reactions under basic and acidic conditions. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]
-
long, J. (2015, December 7). Stereoselectivity of dihydroxylation with osmium tetroxide. Chemistry Stack Exchange. Retrieved from [Link]
-
Soderberg, T. (2023, July 21). 4.3: Oxidation of Alkenes- Epoxidation and Dihydroxylation (review from CHM 222). Chemistry LibreTexts. Retrieved from [Link]
- Yang, X., & Sharma, V. K. (2015). Effect of pH on the formation of disinfection byproducts in ferrate(VI)
-
Chem Help ASAP. (2019, September 18). epoxide opening under acidic or basic conditions [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 5.9: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Retrieved from [Link]
-
Not Voodoo. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. Retrieved from [Link]
-
Dr. ANAMIKA GHOSH. (2020, February 22). Oxidative C-C. bond cleavage of vicinal-diol by Periodic acid (HIO4) or lead(IV) acetate [Pb(OAc)4]. [Video]. YouTube. Retrieved from [Link]
-
Mandeep Singh. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube. Retrieved from [Link]
- Kalagara, S., et al. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4983.
-
Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Retrieved from [Link]
-
Chan, S. (2021, December 15). 10.7: Oxidation Reactions of Alkenes. Chemistry LibreTexts. Retrieved from [Link]
- Li, Z., et al. (2022). Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli. International Journal of Molecular Sciences, 23(10), 5641.
-
Korovina, N. (2020, October 26). Oxidation of Alkenes to Diols with Osmium Tetroxide [Video]. YouTube. Retrieved from [Link]
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- 9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Overcoming Solubility Challenges with 1,22-Docosanediol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,22-Docosanediol. This document provides in-depth troubleshooting advice and practical solutions for the solubility challenges commonly encountered with this long-chain diol. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs): Understanding the Solubility Profile of 1,22-Docosanediol
Q1: What are the general solubility characteristics of 1,22-Docosanediol?
1,22-Docosanediol is a long-chain aliphatic diol, and its solubility is dictated by its molecular structure: a 22-carbon nonpolar backbone with polar hydroxyl (-OH) groups at each end. Consequently, it exhibits poor solubility in water and other polar protic solvents at ambient temperatures. Its solubility is significantly better in hot, nonpolar, or moderately polar aprotic organic solvents. Due to the long hydrocarbon chain, significant thermal energy is often required to overcome the van der Waals forces holding the molecules together in the solid state and to facilitate solvation.
Q2: Why is 1,22-Docosanediol so poorly soluble in many common solvents at room temperature?
The primary reason for its low solubility is the dominance of the long, nonpolar C22 alkyl chain. This extensive hydrocarbon tail makes the molecule behave more like a wax or a long-chain alkane than a typical diol. The two terminal hydroxyl groups, while capable of hydrogen bonding, are insufficient to overcome the hydrophobicity of the 22-carbon backbone. In polar solvents like water or ethanol, the energetic penalty of disrupting the solvent's hydrogen-bonding network to accommodate the long alkyl chain is too high, leading to insolubility.[1]
Q3: What is a good starting point for solvent selection for reactions involving 1,22-Docosanediol?
A logical starting point is to use high-boiling point, nonpolar, or moderately polar aprotic solvents. These solvents can be heated to temperatures that facilitate the dissolution of 1,22-Docosanediol without boiling off. The principle of "like dissolves like" is paramount here.
Solvent Selection Guide for 1,22-Docosanediol
| Solvent Class | Examples | Suitability at Room Temp. | Suitability with Heating | Rationale & Use Case |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Poor to Sparingly Soluble | Good | The polarity can help solvate the diol ends, but heating is required to handle the long alkyl chain. Useful for reactions with polar reagents. |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diglyme | Poor | Fair to Good | Moderately polar and can be effective when heated. THF is a common choice but its low boiling point (66°C) can be limiting.[2] |
| Aromatic Hydrocarbons | Toluene, Xylene | Poor | Good | Nonpolar nature is well-suited to the alkyl chain. High boiling points allow for significant heating, making them excellent choices for many reactions.[2] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Poor | Fair | Generally not the first choice due to lower boiling points and potential reactivity, but can be effective in some cases. |
Troubleshooting Guide: Practical Solutions for Solubility Issues
Q4: My 1,22-Docosanediol is not dissolving in my chosen reaction solvent. What should I do?
This is the most common issue encountered. A systematic approach is the key to resolving it. The following workflow provides a step-by-step guide to troubleshooting this problem.
Caption: Troubleshooting workflow for dissolving 1,22-Docosanediol.
Q5: I am concerned that heating my reaction will cause side reactions or decomposition. What are my options?
This is a valid concern, especially with thermally sensitive reagents or intermediates. Here are some strategies to mitigate this risk:
-
Pre-dissolution: Dissolve the 1,22-Docosanediol in a suitable solvent (e.g., hot toluene) in a separate flask. In the main reaction flask, prepare your other reagents at the desired lower temperature. Then, slowly add the hot solution of the diol to the reaction mixture. This minimizes the time the entire reaction is exposed to high temperatures.
-
Use of High-Boiling Point Ethers: Solvents like diglyme or dioxane can sometimes offer a compromise, providing better solvation than hydrocarbons at a slightly lower temperature.
-
Particle Size Reduction: Increasing the surface area of a solid can enhance its dissolution rate.[3][4] While not altering the ultimate solubility, it can help it dissolve faster at a lower temperature.
-
Protocol: Carefully grind the 1,22-Docosanediol powder using a mortar and pestle before adding it to the reaction vessel. This technique, known as micronization, increases the surface area available for solvation.[3]
-
Q6: Can I use a co-solvent system to improve the solubility of 1,22-Docosanediol?
Yes, a co-solvent system is an excellent strategy. The goal is to create a blended solvent with properties intermediate to the individual components, better matching the needs of both the nonpolar chain and the polar hydroxyl groups of the diol.
-
Principle of Co-solvency: A co-solvent works by reducing the intermolecular attractive forces of the primary solvent, creating "pockets" that can more easily accommodate the solute.[5] For 1,22-Docosanediol, this often means adding a less polar solvent to a moderately polar one.
-
Recommended Co-solvent Systems:
-
THF/Toluene: A versatile combination. THF helps to solvate the polar ends, while toluene tackles the long alkyl chain.
-
DMF/Toluene: Useful when a highly polar aprotic solvent is needed for the reaction chemistry, but solubility of the diol is an issue. The toluene component enhances solubility of the nonpolar chain.
-
Dioxane/Hexane: A less common but potentially effective system.
-
Experimental Protocol: Implementing a Co-solvent System
-
Add the 1,22-Docosanediol and the primary reaction solvent to the reaction flask.
-
Begin stirring and, if permissible, gently heat the mixture.
-
Add the co-solvent dropwise or in small portions (e.g., 5% of the total volume at a time).
-
Observe for dissolution after each addition before adding more. Continue heating and stirring.
Q7: Are there any physical methods to enhance the dissolution of 1,22-Docosanediol?
Mechanical agitation can provide the energy to break apart solid particles and increase the rate of dissolution.
-
Sonication: Using an ultrasonic bath can be very effective. The high-frequency sound waves create cavitation bubbles that physically break apart the solid solute, dramatically increasing the surface area exposed to the solvent.[6]
Protocol for Sonication-Assisted Dissolution
-
Place the flask containing the 1,22-Docosanediol and solvent into an ultrasonic bath.
-
Turn on the sonicator. The process can sometimes generate heat, which can be beneficial. Monitor the temperature if your reaction is sensitive.
-
Continue sonication until the solid is fully dissolved. This can often be achieved at a lower temperature than with heating alone.
Visualization of Polarity and Solubility
The following diagram illustrates why solvent choice is critical for a molecule like 1,22-Docosanediol, which has two distinct regions of polarity.
Caption: Relationship between molecular polarity and solvent compatibility.
References
-
Cheméo. (n.d.). Chemical Properties of 1,12-Dodecanediol (CAS 5675-51-4). Retrieved from [Link]
- Google Patents. (2015). US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
-
YouTube. (2020, November 6). Unknown Organic Solution Experiment, Period 1, Part B. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
YouTube. (2023, September 17). Solvent Properties | Organic Chemistry Lab. Retrieved from [Link]
-
MDPI. (2026, January 22). Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Dodecanethiol (CAS 112-55-0). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility, Hansen solubility parameter and thermodynamic properties of etodolac in twelve organic pure solvents at different temperatures | Request PDF. Retrieved from [Link]
-
PubChem - NIH. (n.d.). (R)-1,2-Dodecanediol | C12H26O2 | CID 3086322. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Dodecanediol | C12H26O2 | CID 181638. Retrieved from [Link]
-
ACS Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]
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Technical Support Center: Stabilizing 1,22-Docosanediol for Long-Term Storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability and degradation data for 1,22-Docosanediol are limited in publicly available literature. This guide is therefore based on established chemical principles for long-chain aliphatic diols and fatty alcohols. The recommendations and protocols provided herein are founded on best practices for analogous compounds and should be adapted as necessary for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is 1,22-Docosanediol, and why is its long-term stability critical?
A1: 1,22-Docosanediol is a long-chain aliphatic diol, characterized by a 22-carbon backbone with hydroxyl (-OH) groups at both terminal positions (C1 and C22). Its long hydrocarbon chain imparts properties similar to polyethylene, while the terminal diol functionality allows it to be used as a versatile monomer in polycondensation reactions to create polyesters and polyurethanes.[1][2] In pharmaceutical development and materials science, the purity and integrity of such precursors are paramount. Degradation can introduce impurities that may alter the physicochemical properties, reactivity, and, critically, the safety and efficacy of the final products.
Q2: What are the primary factors that can cause the degradation of 1,22-Docosanediol during storage?
A2: As a long-chain primary alcohol, 1,22-Docosanediol is susceptible to degradation primarily through the following mechanisms:
-
Oxidation: The terminal primary alcohol groups are the most reactive sites. Atmospheric oxygen, especially in the presence of light, heat, or trace metal catalysts, can oxidize these groups. The oxidation typically proceeds first to an aldehyde and can continue to a carboxylic acid.[3][4] This is the most significant pathway leading to impurity formation.
-
Thermal Stress: While long-chain aliphatic compounds are generally thermally stable, prolonged exposure to high temperatures can accelerate oxidative processes and potentially lead to other degradation reactions.[5]
-
Moisture: Saturated fatty alcohols like 1,22-Docosanediol can be hygroscopic in their powdered form.[6] Absorbed moisture can facilitate certain degradation pathways and may affect the physical properties of the material, causing it to become gummy.
-
Light Exposure: Photons, particularly in the UV spectrum, can provide the activation energy for radical-initiated oxidation reactions.[7]
-
Contamination: Contact with incompatible materials, such as reactive metals or acidic/basic contaminants, can catalyze degradation.[8]
Q3: What are the potential visual or physical signs of 1,22-Docosanediol degradation?
A3: While chemical analysis is required for confirmation, you might observe the following signs:
-
Discoloration: The pure compound should be a white, waxy solid. The formation of oxidized species can sometimes lead to a yellowish or brownish tint.
-
Change in Odor: The formation of aldehydes or other volatile degradation products may produce a faint, rancid, or sharp odor.
-
Altered Physical State: The material may become clumpy, gummy, or show a change in its melting point. This can be due to the presence of impurities or absorbed moisture.
-
Reduced Solubility: The formation of more polar impurities, such as dicarboxylic acids, might slightly alter the solubility profile in nonpolar solvents.
Q4: What are the generally recommended conditions for the long-term storage of 1,22-Docosanediol?
A4: To ensure the stability and purity of 1,22-Docosanediol over an extended period, the following conditions, summarized in the table below, are recommended based on best practices for similar long-chain fatty alcohols and lipids.[6][8]
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -16°C (ideally -20°C ± 4°C) | Reduces the rate of chemical reactions, primarily oxidation.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation.[8] |
| Container | Borosilicate glass with a Teflon-lined cap | Provides an inert storage surface and a tight seal to prevent moisture and air ingress.[6] Avoid metal containers unless they are stainless steel.[8] |
| Light | Amber glass or storage in the dark | Protects the compound from photo-initiated degradation.[7] |
| State | Solid (as supplied) | Storing as a solid minimizes interaction with potential contaminants or solvent-related degradation. |
Troubleshooting Guide: Purity and Stability Issues
Q5: I suspect my stored 1,22-Docosanediol has degraded. How can I scientifically confirm this and identify the impurities?
A5: Confirmation of degradation requires analytical testing to assess purity and identify potential byproducts. The primary methods for analyzing long-chain diols are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a universal detector.[9][10]
The logical workflow for this assessment is as follows:
Refer to the detailed protocols below for GC-MS (Protocol 1) and HPLC-ELSD/CAD (Protocol 2) analysis. The key is to compare the chromatogram and mass spectrum of your stored sample against a fresh, high-purity reference standard. The appearance of new peaks or a decrease in the area percentage of the main peak indicates degradation.
Q6: What are the likely degradation products of 1,22-Docosanediol, and how would they appear in my analysis?
A6: The most probable degradation pathway is oxidation of the terminal alcohol groups.[3][11]
-
In GC-MS (after silylation): You would look for the mass spectra corresponding to the silylated versions of the hydroxy-aldehyde, hydroxy-acid, and the fully oxidized dicarboxylic acid. These will have different retention times and mass fragmentation patterns compared to the parent diol.[12]
-
In HPLC: These degradation products are more polar than the parent diol and will likely elute earlier on a reversed-phase C18 column.
Q7: My 1,22-Docosanediol powder has become sticky and difficult to handle. What causes this, and is it still usable?
A7: This is a common issue with long-chain, hygroscopic compounds.[6] The stickiness is most likely due to the absorption of atmospheric moisture. When you remove a cold container from the freezer and open it immediately, water vapor from the air condenses on the cold powder.
To prevent this: Always allow the container to warm up to ambient room temperature before opening it.
Is it still usable? The presence of water may not have caused significant chemical degradation if the exposure was brief. However, it can affect accurate weighing and may be detrimental to moisture-sensitive reactions. To address this, you can dry the material under a high vacuum (using a vacuum oven at a temperature well below its melting point) for several hours to remove the absorbed water. A subsequent purity analysis (Protocol 1 or 2) is highly recommended to confirm its integrity before use.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For long-chain diols, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile silyl ethers, which improves chromatographic peak shape and prevents thermal degradation in the injector.[13][14]
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh ~1 mg of your 1,22-Docosanediol sample and a high-purity reference standard into separate 2 mL autosampler vials.
-
Add 1 mL of a suitable solvent (e.g., hexane or chloroform) to each vial and vortex to dissolve.
-
-
Derivatization (Silylation):
-
To each vial, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]
-
Cap the vials tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups.[13]
-
Allow the vials to cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8860 GC or equivalent.[15]
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injection Volume: 1 µL.
-
Injector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 320°C.
-
Final hold: Hold at 320°C for 10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 800.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC). Calculate the purity of your sample by the area percent method.
-
Compare the mass spectrum of the main peak in your sample to that of the reference standard to confirm the identity of 1,22-Docosanediol (as its di-TMS ether).
-
Attempt to identify any impurity peaks by interpreting their mass spectra and comparing them to library databases. Look for characteristic ions of oxidized species.[12]
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
Rationale: 1,22-Docosanediol lacks a UV chromophore, making it invisible to standard HPLC-UV detectors.[10] Universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are ideal as they do not require the analyte to have specific optical properties.[16][17] This protocol uses CAD, which generally offers better sensitivity and a more consistent response for non-volatile analytes.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the 1,22-Docosanediol reference standard and your sample at approximately 1 mg/mL in a suitable solvent like methanol or a chloroform/methanol mixture.
-
Further dilute these solutions to a working concentration of ~100-200 µg/mL using the mobile phase.
-
-
HPLC-CAD Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Methanol or Acetonitrile
-
-
Gradient Program:
-
Start at 80% B.
-
Ramp to 100% B over 15 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
CAD Settings: Follow manufacturer recommendations (e.g., evaporation temperature set to 'High').
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram from your sample.
-
Calculate the purity based on the relative peak area of the main 1,22-Docosanediol peak compared to the total area of all peaks.
-
Compare the retention time of the main peak with that of the reference standard to confirm identity. The presence of additional peaks, particularly at earlier retention times, suggests the formation of more polar degradation products.
-
References
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Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]
-
de Bar, M. W., et al. (2017). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. Journal of Chromatography A, 1521, 153-164. Retrieved from [Link]
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Mecking, S., & Stempfle, F. (2016). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. Chemical Reviews, 116(8), 4642-4679. Retrieved from [Link]
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Wada, K., et al. (2010). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Food Science and Technology Research, 16(5), 465-470. Retrieved from [Link]
-
Görög, S. (2011). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. ResearchGate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
Zhou, C., et al. (2019). The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. Polymer, 172, 239-246. Retrieved from [Link]
-
Rampen, S. W., et al. (2022). The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. PNAS, 119(16), e2119021119. Retrieved from [Link]
-
Wada, K., et al. (2010). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. SciSpace. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 15.7: Oxidation of Alcohols. Retrieved from [Link]
-
Fang, F., & Sun, L. (2024). Native Capillary Electrophoresis–Mass Spectrometry Enables Quantitative Profiling of Endogenous Protein Complexes. LCGC International. Retrieved from [Link]
-
Wang, Y., et al. (2021). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. Crystal Growth & Design, 21(10), 5723-5732. Retrieved from [Link]
-
Dove, H., & Mayes, R. W. (1996). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Journal of Agricultural Science, 126(1), 13-26. Retrieved from [Link]
-
Shinde, R. D., et al. (2025). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. ResearchGate. Retrieved from [Link]
-
Myher, J. J., & Kuksis, A. (1975). Mass spectrometric analysis of long-chain esters of diols. Journal of the American Oil Chemists' Society, 52(11), 429-436. Retrieved from [Link]
-
Zhang, Y. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent Technologies. Retrieved from [Link]
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Retrieved from [Link]
-
Cyberlipid. (n.d.). Analysis of Long-Chain Alcohols. Retrieved from [Link]
-
Wess, C. (2021). No chromophore - no problem?. Wiley Analytical Science. Retrieved from [Link]
-
Wang, C., et al. (2017). Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. ACS Omega, 2(8), 5038-5044. Retrieved from [Link]
-
ResearchGate. (2018). Does sample storage in ethanol will alter fatty acid structure and composition?. Retrieved from [Link]
-
Sienkiewicz, N., et al. (2022). Oligocarbonate Diols as Modifiers of Polyurethane Coatings. Materials, 15(21), 7481. Retrieved from [Link]
-
Kumar, A., & Saini, G. (2017). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. Retrieved from [Link]
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UCLA EH&S. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) of 1,22-Docosanediol Isomers
Executive Summary
For researchers and formulation scientists in the pharmaceutical and materials science sectors, understanding the thermal properties of long-chain diols is paramount. These molecules, such as 1,22-docosanediol and its positional isomers, are increasingly investigated for their roles as gelling agents, excipients, and building blocks for advanced polymers.[1] Their performance in these applications is critically dependent on their solid-state properties, including melting point, crystallinity, and polymorphism, which are directly influenced by their molecular structure.
Differential Scanning Calorimetry (DSC) is an indispensable analytical technique for elucidating these properties.[2] It measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative information on thermal transitions.[3] This guide provides a comprehensive comparison of the expected thermal behavior of 1,22-docosanediol (an α,ω-diol) versus its positional isomers. We will delve into the theoretical underpinnings of how hydroxyl group placement affects thermal characteristics and present a rigorous, field-proven DSC methodology for their analysis. This document is designed to empower researchers to not only generate high-quality data but also to interpret it with confidence, linking molecular structure to macroscopic thermal behavior.
Theoretical Framework: The Influence of Isomerism on Thermal Properties
The positioning of hydroxyl (-OH) groups along the C22 alkyl chain of docosanediol isomers is the primary determinant of their thermal behavior. This structural variation directly impacts intermolecular forces, primarily hydrogen bonding, and the efficiency of crystal lattice packing.
-
α,ω-Diols (e.g., 1,22-Docosanediol): With hydroxyl groups at both ends of the long aliphatic chain, these molecules can form extensive, linear hydrogen-bonding networks. This high degree of order and strong intermolecular interaction allows for very efficient, lamellar packing in the solid state. This is analogous to how the linear structure of n-alkanes leads to higher melting points compared to their branched isomers due to greater surface area for London dispersion forces.[4] Consequently, α,ω-diols are expected to exhibit the highest melting points (T_m) and enthalpies of fusion (ΔH_f) among their isomers.
-
Positional Isomers (e.g., 1,12-Docosanediol or 2,21-Docosanediol): When one or both hydroxyl groups are located closer to the center of the alkyl chain, they introduce a steric hindrance or "kink." This disruption impedes the ability of the molecules to pack into a highly ordered, dense crystalline lattice. The hydrogen bonding network may be less extensive or more disordered. This less efficient packing results in a weaker crystal lattice, which requires less energy to disrupt. Therefore, mid-chain isomers are hypothesized to have lower melting points and enthalpies of fusion compared to their terminal α,ω-counterpart.[5][6]
-
Polymorphism: Long-chain alcohols and diols are known to exhibit polymorphism, where they can crystallize into different solid forms with distinct thermal properties.[7] These different crystalline arrangements (polymorphs) can arise from variations in processing conditions, such as cooling rates. A heat-cool-heat DSC cycle is essential to erase the sample's prior thermal history and observe its intrinsic crystallization and melting behavior under controlled conditions.
A Validated Protocol for Comparative DSC Analysis
To ensure data is accurate, reproducible, and comparable across different isomers, a standardized and validated methodology is crucial. The following protocol represents a self-validating system, incorporating essential calibration and experimental design steps.
Instrumentation and Calibration
-
Instrument: A heat-flux DSC, such as a TA Instruments Discovery Series or Mettler Toledo DSC 3+, is recommended.
-
Calibration: The instrument's temperature and enthalpy response must be calibrated prior to analysis. This is performed according to standard practices such as ASTM E967.[8][9][10]
-
Temperature Calibration: Use certified reference materials with known melting points, such as high-purity Indium (T_m = 156.6 °C). A multi-point calibration using different standards is recommended for broad temperature ranges.[11][12]
-
Enthalpy Calibration: Calibrate the heat flow signal using the known enthalpy of fusion of a reference material like Indium (ΔH_f = 28.5 J/g).[8]
-
-
Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation and ensure a stable thermal environment.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Accurately weigh 3–5 mg of the diol sample into a standard aluminum DSC pan using a calibrated microbalance.
-
Hermetically seal the pan to prevent any mass loss due to sublimation during the experiment.[12]
-
Prepare an identical, empty hermetically sealed pan to serve as the reference.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Segment 1: Initial Equilibration. Equilibrate the sample at a temperature well below any expected transitions, for example, 25 °C.
-
Segment 2: First Heating Scan. Heat the sample from 25 °C to a temperature above its final melting point (e.g., 150 °C) at a controlled rate of 10 °C/min. This scan erases the sample's previous thermal history.
-
Segment 3: Isothermal Hold. Hold the sample at the high temperature (150 °C) for 3-5 minutes to ensure complete melting.
-
Segment 4: Controlled Cooling Scan. Cool the sample at a controlled rate of 10 °C/min back down to the starting temperature (25 °C). This allows for the observation of crystallization behavior (exothermic event).
-
Segment 5: Second Heating Scan. Heat the sample again from 25 °C to 150 °C at 10 °C/min. The data from this second heating scan is typically used for analysis as it reflects the material's properties under controlled crystallization conditions.[13]
-
Figure 1: Standardized DSC Experimental Workflow.
Comparative Data Analysis and Expected Results
The primary data extracted from the second heating scan includes the onset temperature of melting (T_onset), the peak melting temperature (T_m), and the enthalpy of fusion (ΔH_f).[14][15] Based on the theoretical principles outlined, we can predict the trends in these values for different docosanediol isomers.
Table 1: Predicted Comparative DSC Data for Docosanediol Isomers
| Parameter | 1,22-Docosanediol (α,ω-Diol) | 1,12-Docosanediol (Mid-Chain Isomer) | Rationale for Difference |
| Melting Onset (T_onset) | Higher | Lower | Stronger, more ordered crystal lattice requires more energy to initiate melting. |
| Peak Melting Temp (T_m) | Higher (~106-108 °C) | Lower | Reflects the complete melting of the bulk crystalline structure. |
| Enthalpy of Fusion (ΔH_f) | Higher (~60-70 kJ/mol) | Lower | A direct measure of the energy needed to break the crystal lattice; higher for more ordered structures. |
| Crystallization Temp (T_c) | Higher | Lower | The more ordered structure of the α,ω-diol facilitates easier nucleation and crystal growth upon cooling. |
Note: The numerical values for 1,22-Docosanediol are based on typical literature values for long-chain α,ω-diols. The values for the 1,12-isomer are hypothesized to be lower based on established structure-property relationships.
Interpreting the Thermograms
The DSC thermogram of 1,22-docosanediol is expected to show a sharp, single melting endotherm, indicative of a highly crystalline material with a well-defined structure. In contrast, the thermogram for a mid-chain isomer like 1,12-docosanediol may exhibit a broader melting peak at a lower temperature. This broader peak could suggest a wider distribution of crystallite sizes or the presence of multiple, less-defined crystal forms, a direct consequence of the disrupted molecular packing.
Figure 2: Influence of Isomer Structure on Crystal Packing and Thermal Properties.
Conclusion
The positional isomerism of 1,22-docosanediol has a profound and predictable impact on its thermal properties. As demonstrated through the principles of molecular packing and hydrogen bonding, the terminal hydroxyl groups of the α,ω-diol (1,22-docosanediol) facilitate a highly ordered crystalline structure, resulting in a higher melting point and enthalpy of fusion. Conversely, mid-chain isomers are expected to show significantly lower values for these parameters due to steric hindrance and disrupted packing.
By employing the rigorous, validated DSC protocol detailed in this guide, researchers can reliably quantify these differences. This enables a clear structure-property relationship to be established, which is critical for selecting the optimal isomer for specific applications in drug development and material science, ensuring desired performance and stability.
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Rodrigues, C., et al. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]
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Malek, S., & C. T. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information. Available at: [Link]
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Spikes, H., et al. (2022). Macroscale Superlubricity and Polymorphism of Long-Chain n-Alcohols. ChemRxiv. Available at: [Link]
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Pal, S., & Jana, T. (2021). Influence of Hydroxyl Group Position and Temperature on Thermophysical Properties of Tetraalkylammonium Hydroxide Ionic Liquids with Alcohols. National Center for Biotechnology Information. Available at: [Link]
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Pal, S., & Jana, T. (2021). Influence of Hydroxyl Group Position and Temperature on Thermophysical Properties of Tetraalkylammonium Hydroxide Ionic Liquids with Alcohols. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Alpha,Omega-Diol Synthesis Methods
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Role of α,ω-Diols
Alpha,omega-diols (α,ω-diols) are linear aliphatic chains terminated at both ends by hydroxyl groups. These bifunctional molecules are not merely simple chemical building blocks; they are crucial monomers for the synthesis of a vast array of polymers, including high-performance polyesters and polyurethanes. Their defined chain lengths and reactive end-groups allow for precise control over polymer properties, making them indispensable in materials science, specialty chemicals, and the pharmaceutical industry. The selection of a synthetic route to a specific α,ω-diol is a critical decision, dictated by factors such as desired chain length, scale, cost, and increasingly, sustainability. This guide provides an in-depth comparative analysis of the primary methods for α,ω-diol synthesis, offering the technical insights and experimental data necessary to make informed strategic decisions in a research and development setting.
Catalytic Hydrogenation of Dicarboxylic Acids and Their Esters
This classical approach remains the cornerstone of industrial production for short-to-medium chain α,ω-diols, most notably 1,6-hexanediol, a key monomer for polyurethanes and coatings.
Expertise & Experience: The Rationale Behind the Two-Step Process
Direct hydrogenation of dicarboxylic acids is feasible but requires harsh conditions and can lead to side reactions. The industrially preferred route involves a two-step process: esterification followed by hydrogenation.[1]
-
Causality of Esterification: Dicarboxylic acids, like adipic acid, are solids with high melting points and limited solubility in common organic solvents. Converting them to their corresponding diesters (e.g., dimethyl adipate) creates a liquid feedstock that is easier to handle, purify via distillation, and pump in a continuous flow process.[1] Crucially, this step removes the corrosive acidic protons, allowing for the use of less expensive carbon steel reactors in the subsequent high-pressure hydrogenation step.[1]
-
Trustworthiness of Catalytic Hydrogenation: The hydrogenation of the ester is a highly optimized and robust process. It employs heterogeneous catalysts, typically copper chromite or other mixed metal oxides, under high pressure (300-25,000 kPa) and temperature.[2] The process is designed for high conversion and selectivity, with the primary byproduct, the alcohol from the ester (e.g., methanol), being easily recycled back to the esterification stage. This creates a self-validating, atom-economical loop.
Experimental Protocol: Synthesis of 1,6-Hexanediol (Industrial Model)
Step 1: Esterification of Adipic Acid
-
A reaction column is charged with a solid acid catalyst.
-
Molten adipic acid and excess methanol are continuously fed into the column.
-
The reaction is maintained at elevated temperature and pressure to drive the equilibrium towards dimethyl adipate formation.
-
Water, the byproduct of esterification, is continuously removed.
-
The crude dimethyl adipate is purified by distillation.
Step 2: Hydrogenation of Dimethyl Adipate
-
The purified dimethyl adipate is fed into a high-pressure fixed-bed reactor containing a copper-based catalyst.
-
Hydrogen gas is introduced at high pressure (e.g., 20,000 kPa) and temperature (e.g., 150-250°C).[2]
-
The reaction mixture is passed over the catalyst bed, where the ester groups are reduced to primary alcohols.
-
The output stream, containing 1,6-hexanediol and methanol, is cooled and depressurized.
-
The final product is purified by fractional distillation to yield high-purity 1,6-hexanediol.
Visualizing the Industrial Workflow
Caption: Industrial production of 1,6-hexanediol via esterification and hydrogenation.
Hydroboration-Oxidation of Terminal Dienes
For laboratory-scale synthesis, particularly when a specific, non-commercial chain length is required, the hydroboration-oxidation of an α,ω-diene is a highly reliable and predictable method.
Expertise & Experience: Mechanism and Control
This two-step reaction sequence is a cornerstone of modern organic synthesis, prized for its exquisite control over regioselectivity and stereoselectivity.[3]
-
Causality of Anti-Markovnikov Selectivity: The key to this method's success is the hydroboration step. Borane (BH₃), often used as a complex with THF for easier handling, adds across the double bonds.[4] Boron is the electrophilic atom, and it adds to the less sterically hindered terminal carbon of the diene. The hydride (H⁻) is concurrently delivered to the more substituted internal carbon. This process, which proceeds through a four-membered ring transition state, results in the "anti-Markovnikov" addition of H and BH₂ across the π-bond.[3][5]
-
Trustworthiness of the Oxidation Step: The subsequent oxidation step is remarkably robust. The intermediate organoborane is treated with basic hydrogen peroxide (H₂O₂/NaOH). The hydroperoxide anion attacks the boron atom, followed by a migratory insertion of the alkyl chain from boron to oxygen. This migration occurs with complete retention of stereochemistry.[5] Subsequent hydrolysis liberates the desired α,ω-diol. The fidelity of this C-B to C-O bond transformation makes the overall process highly reliable.
Experimental Protocol: Synthesis of 1,8-Octanediol from 1,7-Octadiene
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 1,7-octadiene (1 equiv.) dissolved in anhydrous tetrahydrofuran (THF).
-
Hydroboration: The solution is cooled to 0°C in an ice bath. Borane-THF complex (BH₃·THF, ~2.2 equiv. to hydroborate both double bonds) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 2-3 hours to ensure complete formation of the trialkylborane intermediate.
-
Oxidation: The flask is cooled again to 0°C. A 3M aqueous solution of sodium hydroxide (NaOH) is added slowly, followed by the very careful, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation is highly exothermic. The temperature should be carefully controlled to remain below 30°C.
-
Workup: After the H₂O₂ addition, the mixture is heated to 50°C for 1 hour to complete the oxidation. After cooling to room temperature, the aqueous layer is separated and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude diol is purified by flash chromatography or recrystallization to yield pure 1,8-octanediol.
Visualizing the Hydroboration-Oxidation Pathway
Caption: Synthesis of α,ω-diols via hydroboration-oxidation of terminal dienes.
Olefin Metathesis Routes from Renewable Feedstocks
Olefin metathesis has revolutionized synthetic chemistry, providing powerful tools for C-C bond formation. For α,ω-diol synthesis, it offers an elegant pathway to long-chain diols from readily available unsaturated fatty acids, a renewable resource.[6]
Expertise & Experience: Tandem Catalysis for Efficiency
The key innovation here is the self-metathesis of an unsaturated fatty acid ester (like methyl oleate) to generate a long-chain unsaturated diester, followed by hydrogenation.
-
Causality of Metathesis: This reaction is catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts). The catalyst facilitates the cleavage and reformation of double bonds.[7] In the self-metathesis of methyl oleate, two molecules react to form a C18 unsaturated diester and a C18 hydrocarbon byproduct (which is typically volatile and easily removed).[8] This strategy is exceptionally powerful for creating symmetrical, long-chain difunctional molecules that are otherwise difficult to access.
-
Trustworthiness through Tandem Protocols: Modern advancements have enabled tandem metathesis-hydrogenation protocols. After the metathesis is complete, a ligand and a base can be added to the same reaction vessel, transforming the metathesis catalyst in situ into an efficient hydrogenation catalyst.[6] This avoids a separate purification step for the intermediate diester, streamlining the process and improving overall yield. The selectivity of the hydrogenation (to produce either an unsaturated or a saturated diol) can be tuned by modifying reaction conditions.[6]
Experimental Protocol: Synthesis of 1,18-Octadecanediol from Methyl Oleate
-
Metathesis: In a glovebox, a reaction vessel is charged with a Grubbs-type catalyst (e.g., Grubbs II, 0.1-1 mol%). Neat, degassed methyl oleate is added, and the vessel is sealed.
-
Reaction: The mixture is heated (e.g., 50-70°C) with stirring under an inert atmosphere. The reaction progress is monitored by GC-MS for the formation of the C18 diester and the disappearance of the starting material. Ethylene is continuously evolved and removed.
-
In Situ Catalyst Modification: After the metathesis is complete (typically 2-4 hours), the vessel is cooled. A bidentate phosphine-amine ligand and a base (e.g., potassium tert-butoxide) are added directly to the crude reaction mixture.[8]
-
Hydrogenation: The vessel is purged and pressurized with hydrogen gas (e.g., 50 bar). The reaction is heated (e.g., 70-100°C) and stirred for 12-24 hours until the diester is fully reduced.
-
Workup and Purification: The reaction is cooled, depressurized, and the catalyst is removed by filtration through a pad of silica gel. The solvent is evaporated, and the resulting solid 1,18-octadecanediol is purified by recrystallization.
Visualizing the Metathesis-Hydrogenation Pathway```dot
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,22-Docosanediol in a Laboratory Setting
Understanding 1,22-Docosanediol: A Profile for Safe Handling
1,22-Docosanediol is a long-chain aliphatic diol. While detailed toxicological data for this specific compound is limited, we can infer its general characteristics from similar molecules like 1,12-Dodecanediol.[1][2][3] These are typically waxy solids with low water solubility and are not classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) criteria of ignitability, corrosivity, reactivity, or toxicity.[4][5] However, the absence of a formal hazardous classification does not permit indiscriminate disposal. The core principle of chemical stewardship dictates that no chemical should be released into the environment without due consideration of its potential impact.
Key Inferred Properties of 1,22-Docosanediol:
| Property | Inferred Value/Characteristic | Rationale for Disposal Procedure |
| Physical State | Solid at room temperature | Requires handling procedures that minimize dust generation. |
| Water Solubility | Low / Insoluble[1][3] | Prohibits disposal down the sanitary sewer system to prevent blockages and environmental release. |
| Hazard Classification | Likely Non-Hazardous | Disposal as a non-hazardous solid waste is the most probable route, pending local regulations.[6] |
| Primary Hazards | Potential for mild skin, eye, and respiratory irritation as a dust[1] | Dictates the use of appropriate Personal Protective Equipment (PPE). |
Pre-Disposal Considerations: A Proactive Approach to Waste Management
Effective waste management begins before the point of disposal. A proactive approach minimizes waste generation and ensures that when waste is produced, it is handled safely and efficiently.
-
Source Reduction : Order only the quantity of 1,22-Docosanediol required for your experiments. This is the most effective way to minimize waste.[7]
-
Chemical Inventory : Maintain an accurate inventory of your chemicals to avoid unnecessary purchases and the generation of surplus stock that will later require disposal.[7]
-
Surplus Sharing : Before designating unused 1,22-Docosanediol as waste, check if other laboratories within your institution can utilize it.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 1,22-Docosanediol for disposal, appropriate PPE is mandatory to prevent skin and eye contact, and inhalation of any dust particles.
-
Eye and Face Protection : Wear safety glasses with side shields or chemical safety goggles.[1][2]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or punctures before use.[2]
-
Body Protection : A standard laboratory coat is sufficient to prevent incidental skin contact.[1]
-
Respiratory Protection : If there is a risk of generating significant dust, a NIOSH-approved N95 or P1 dust mask should be used.[2]
Step-by-Step Disposal Protocol for 1,22-Docosanediol
This protocol outlines the systematic procedure for the collection, storage, and disposal of 1,22-Docosanediol waste.
Step 1: Waste Collection at the Point of Generation
-
Container Selection : Use a clean, dry, and chemically compatible container for collecting solid 1,22-Docosanediol waste. A wide-mouthed plastic container with a screw-top lid is ideal.[7] Do not use containers that previously held food or beverages.
-
Waste Segregation : Do not mix 1,22-Docosanediol waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Improper mixing can create hazardous reactions or complicate the disposal process.
-
Handling : When transferring the solid waste, do so in a manner that minimizes dust generation. A fume hood is not strictly necessary unless the material is being handled in a way that creates significant airborne particles.[2]
Step 2: Labeling the Waste Container
Proper labeling is a critical compliance and safety step. The label provides essential information for waste handlers and emergency responders.
-
Label Contents : The label on your waste container must be clearly legible and include the following information:
-
The words "Non-Hazardous Waste" (or as directed by your EHS department).
-
The full chemical name: "1,22-Docosanediol". Avoid abbreviations or chemical formulas.
-
The date the container was first used for waste accumulation.
-
The name of the principal investigator and the laboratory location (building and room number).
-
-
Secure Labeling : Affix the label securely to the container.
Step 3: Interim Storage in the Laboratory
-
Designated Area : Store the sealed waste container in a designated satellite accumulation area within your laboratory.[7] This area should be away from general laboratory traffic and clearly marked.
-
Container Integrity : Ensure the container is kept tightly closed except when adding waste.[7] This prevents spills and the release of any potential vapors or dust.
-
Secondary Containment : While not always mandatory for non-hazardous solids, placing the waste container in a secondary bin is a best practice that can contain any unexpected spills or leaks.
Step 4: Arranging for Disposal
-
Contact EHS : Once the waste container is full, or if you are discontinuing work with 1,22-Docosanediol, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to arrange for a pickup.[9]
-
Do Not Dispose in Regular Trash : Do not place the container of 1,22-Docosanediol in the regular municipal trash.[6] While likely non-hazardous, it is still a chemical waste and must be managed by a licensed disposal company.
-
Professional Disposal : Your institution's EHS department will work with a certified waste disposal vendor to ensure the material is transported and disposed of in accordance with all local, state, and federal regulations.[10] The most common disposal method for non-hazardous solid chemical waste is incineration or landfilling at a permitted facility.[11]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep the solid material into a designated waste container.[2] Avoid creating dust.
-
Clean the spill area with a damp cloth or paper towel.
-
Dispose of the cleaning materials as 1,22-Docosanediol waste.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Prevent access to the spill area.
-
Contact your institution's EHS or emergency response team for cleanup.
-
-
Personal Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water.[12]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1,22-Docosanediol.
Caption: Workflow for the safe disposal of 1,22-Docosanediol.
Conclusion: Fostering a Culture of Safety and Compliance
The proper management of chemical waste, including substances like 1,22-Docosanediol, is a cornerstone of responsible scientific research. By adhering to these procedures, researchers not only comply with regulatory requirements but also actively contribute to a culture of safety and environmental stewardship. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
